Azelastine-d4 HCl
Description
Properties
Molecular Formula |
C22H20D4ClN3O.HCl |
|---|---|
Molecular Weight |
422.38 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of Azelastine HCl and Azelastine-d4 HCl for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
In the landscape of modern pharmaceutical research and development, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. This necessity has led to the widespread adoption of stable isotope-labeled internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Azelastine, a potent second-generation antihistamine, and its deuterated analog, Azelastine-d4, represent a classic pairing of an analyte and its internal standard. This guide provides a comprehensive technical overview of the core differences and similarities between Azelastine Hydrochloride (HCl) and its deuterated form, Azelastine-d4 HCl, offering insights into their respective properties and applications in a research and drug development context.
Azelastine HCl is a phthalazinone derivative that acts as a histamine H1-receptor antagonist, effectively mitigating allergy symptoms.[1][2] Its deuterated counterpart, Azelastine-d4 HCl, is a synthetically modified version where four hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle yet significant structural alteration does not change the fundamental chemical reactivity but imparts a difference in mass, which is the cornerstone of its utility as an internal standard in quantitative bioanalysis.[3][4]
Structural and Physicochemical Properties: A Comparative Analysis
The foundational difference between Azelastine HCl and Azelastine-d4 HCl lies in their isotopic composition. The IUPAC name for this specific deuterated version is 4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one-5, 6, 7, 8-d4, hydrochloride, indicating that the deuterium atoms are located on the phthalazinone ring system.[3] This substitution leads to a predictable increase in molecular weight.
Caption: Structural comparison of Azelastine HCl and Azelastine-d4 HCl.
While the core chemical structure and, consequently, the pharmacological activity remain identical, the substitution of hydrogen with deuterium can introduce subtle changes in physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in properties such as melting point and solubility.[5][6]
| Property | Azelastine HCl | Azelastine-d4 HCl | Reference(s) |
| Molecular Formula | C₂₂H₂₄ClN₃O · HCl | C₂₂H₂₀D₄ClN₃O · HCl | [7][8] |
| Molecular Weight | 418.36 g/mol | 422.38 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | Expected to be a white to off-white crystalline powder | [7][9] |
| Melting Point | ~225–230°C | Expected to be very similar to Azelastine HCl, potentially slightly lower.[5] | [7] |
| Solubility | Soluble in water, ethanol, and methanol | Expected to have very similar solubility, with potential for slightly increased aqueous solubility.[5] | [7] |
| pKa | ~9.5 | Expected to be virtually identical to Azelastine HCl. | [7] |
| LogP (Partition Coeff.) | ~2.6 | Expected to be virtually identical to Azelastine HCl. | [7] |
| Primary Application | Active Pharmaceutical Ingredient (Antihistamine) | Internal Standard for quantitative bioanalysis | [4][9] |
The Kinetic Isotope Effect and Its Implications
The difference in bond strength between C-H and C-D bonds gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.[6][] In drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 (CYP) enzymes, deuteration at a metabolic "soft spot" can slow down the rate of metabolism.[5] This can lead to a longer half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile for the deuterated drug.[] However, in the case of Azelastine-d4 HCl, where the deuterium atoms are on an aromatic ring, the primary purpose is not to alter the pharmacokinetics but to provide a stable, mass-shifted internal standard for accurate quantification.[3][4]
Analytical Distinctions: Chromatography and Mass Spectrometry
The primary application of Azelastine-d4 HCl is as an internal standard in LC-MS/MS assays for the quantification of Azelastine.[3] Here, the differences between the two molecules are leveraged for analytical advantage.
Chromatographic Behavior
In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. This phenomenon, known as the "inverse isotope effect," is attributed to the subtle differences in van der Waals interactions between the analyte and the stationary phase.[11] The shorter and stronger C-D bond can lead to a slightly smaller molecular volume and reduced polarizability, resulting in weaker interactions with the nonpolar stationary phase and, consequently, earlier elution. While this difference is typically small, it is a key characteristic to consider during method development.
Mass Spectrometric Detection
Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). Azelastine-d4 HCl, being 4 Daltons heavier than Azelastine HCl, is easily differentiated in a mass spectrometer.[8] In a typical LC-MS/MS bioanalytical method, both the analyte (Azelastine) and the internal standard (Azelastine-d4) are monitored using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Azelastine: Precursor ion [M+H]⁺ at m/z 382.2, with a characteristic product ion at m/z 112.2.
-
Azelastine-d4: Precursor ion [M+H]⁺ at m/z 386.2, with an expected product ion that is also shifted by 4 Da if the deuterium atoms are not on the fragmented portion.
The use of a stable isotope-labeled internal standard like Azelastine-d4 HCl is considered the gold standard in quantitative bioanalysis because it co-elutes closely with the analyte and experiences similar matrix effects (ion suppression or enhancement), allowing for highly accurate and precise quantification.
Synthesis of Azelastine-d4 HCl: A Conceptual Overview
While specific, proprietary synthesis routes for commercially available Azelastine-d4 HCl are not publicly disclosed, a plausible strategy involves the deuteration of a suitable precursor. Given that the deuterium atoms are on the phthalazinone ring system, a likely approach would involve an acid- or base-catalyzed hydrogen-deuterium exchange (HDX) on a precursor molecule in the presence of a deuterium source like D₂O or a deuterated acid.[12] Transition-metal-catalyzed HDX reactions are also powerful methods for site-selective deuteration.[12][13] Another approach could involve the use of a deuterated starting material in the final steps of the Azelastine synthesis. A known synthesis of ¹⁴C-labeled Azelastine starts with ¹⁴C-phthalic anhydride, suggesting a similar strategy could be employed with a deuterated analog.[11]
Experimental Protocol: Comparative Pharmacokinetic Study of Azelastine Nasal Spray
This protocol outlines a bioanalytical method for a single-dose pharmacokinetic study of an Azelastine nasal spray formulation in healthy volunteers, using Azelastine-d4 HCl as the internal standard. This method is based on established LC-MS/MS procedures and adheres to FDA guidelines for bioanalytical method validation.[1][14][15]
Methodology Workflow
Caption: Bioanalytical workflow for Azelastine quantification.
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare stock solutions of Azelastine HCl and Azelastine-d4 HCl in methanol (1 mg/mL).
-
Prepare a series of working standard solutions of Azelastine by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working internal standard solution of Azelastine-d4 HCl (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma (blank, calibration standard, or study sample) in a microcentrifuge tube, add 20 µL of the Azelastine-d4 HCl internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a hexane/iso-propanol mixture).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography System: A UPLC system (e.g., Waters Acquity) with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5000) with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Azelastine: Q1 m/z 382.2 → Q3 m/z 112.2
-
Azelastine-d4: Q1 m/z 386.2 → Q3 m/z 112.2 (assuming fragmentation does not involve the deuterated ring) or another appropriate product ion.
-
-
Data Acquisition: Monitor the specified MRM transitions over the chromatographic run.
-
-
Data Analysis:
-
Integrate the peak areas for both Azelastine and Azelastine-d4.
-
Calculate the peak area ratio (Azelastine / Azelastine-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Azelastine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the resulting concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂).
-
Conclusion
The distinction between Azelastine HCl and Azelastine-d4 HCl is a clear illustration of the power of isotopic labeling in modern drug development and bioanalysis. While pharmacologically identical, the mass difference imparted by deuterium substitution makes Azelastine-d4 HCl an indispensable tool for the accurate and precise quantification of Azelastine in complex biological matrices. Understanding their subtle physicochemical differences, particularly in the context of analytical techniques like LC-MS/MS, is crucial for researchers and scientists in this field. The use of such stable isotope-labeled standards ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for advancing our understanding of the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
References
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. PMC. [Link]
-
[Synthesis of 14C-azelastine hydrochloride]. PubMed. [Link]
-
Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]
-
Azelastine-D4 (HCl Salt). Veeprho. [Link]
-
Azelastine Hydrochloride: Structure, Properties, Uses, and Safety. Chemignition Laboratory. [Link]
-
Facile and General Acid-Catalyzed Deuteration at Methyl Groups of N-Heteroarylmethanes. ResearchGate. [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]
-
A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes. Organic & Biomolecular Chemistry. [Link]
-
Azelastine. Wikipedia. [Link]
-
Azelastine-d4 HCl | CAS Number: 79307-93-0 (unlabelled). BDGSynthesis. [Link]
-
Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach. Isotope Science / Alfa Chemistry. [Link]
-
Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Macmillan Group - Princeton University. [Link]
-
Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed CH Activation in Heavy and Tritiated Water. Chemistry – A European Journal. [Link]
-
Synthesis and structure of azelastine-N-oxides. ResearchGate. [Link]
-
The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review). Drug development & registration. [Link]
-
Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. PMC. [Link]
-
Deuterated Drugs. JRF Global. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrfglobal.com [jrfglobal.com]
- 7. chemignition.com [chemignition.com]
- 8. bdg.co.nz [bdg.co.nz]
- 9. Azelastine - Wikipedia [en.wikipedia.org]
- 11. [Synthesis of 14C-azelastine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. fda.gov [fda.gov]
Azelastine-d4 HCl MSDS and safety handling for laboratory use
Technical Monograph: Azelastine-d4 HCl Safety & Handling Guide
Introduction: The Isotope Precision Standard
Azelastine-d4 Hydrochloride is the stable isotope-labeled analog of Azelastine, a second-generation antihistamine and mast cell stabilizer.[1] In bioanalytical workflows (LC-MS/MS), it serves as the Internal Standard (IS) of choice for quantifying Azelastine in biological matrices (plasma, urine).[1]
While chemically nearly identical to the parent drug, the "d4" designation (incorporating four deuterium atoms) introduces a mass shift (+4 Da) that allows mass spectrometers to differentiate it from the analyte. Critically, for safety and handling purposes, this compound must be treated with the same pharmacological caution as the active pharmaceutical ingredient (API), with added protocols to preserve isotopic purity.
Chemical & Physical Identity
| Parameter | Technical Specification |
| Chemical Name | 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one-d4; hydrochloride |
| Parent CAS | 79307-93-0 (Azelastine HCl) |
| Labeled CAS | Varies by synthesis batch (Refer to CoA) |
| Molecular Formula | C₂₂H₂₀D₄ClN₃O[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | ~422.39 g/mol (Parent: 418.36 g/mol ) |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO (~10 mg/mL), Methanol, Ethanol.[1][3][11] Sparingly soluble in water. |
| Hygroscopicity | High (Protect from atmospheric moisture) |
Hazard Architecture & Toxicology
Core Directive: Do not assume "research grade" implies "safe." Azelastine is a potent H1-receptor antagonist with systemic effects.[1][2][3]
GHS Classification (Derived from Parent)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6][7][10][12]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (dust inhalation).[1]
The "Invisible" Hazard: Potency
As an analytical standard, this compound is often handled in pure powder form. A milligram-scale spill represents a therapeutic overdose if ingested or inhaled.[1]
-
Oral LD50 (Rat): ~580 mg/kg (Parent compound).
-
Target Organs: CNS (somnolence), Cardiovascular system (potential QT prolongation risk in overdose).[1]
Safe Handling & Containment Strategy
To manage both Biological Safety (protecting the scientist) and Analytical Integrity (protecting the isotope), use a tiered barrier approach.[1]
Engineering Controls
-
Primary Barrier: All weighing and solvation of the solid powder must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Airflow: Face velocity should be maintained at 80–100 fpm.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 mask minimum if outside a hood (not recommended).[1] In hood: Standard surgical mask to prevent breath moisture contamination.
-
Dermal: Nitrile gloves (Double gloving recommended during weighing).[1]
-
Why? Azelastine HCl is soluble in sweat/lipids; double gloving prevents permeation and protects the sample from skin oils.
-
-
Ocular: Chemical safety goggles (ANSI Z87.1).[1]
Risk Assessment Workflow (DOT Visualization)
Caption: Decision matrix for handling Azelastine-d4 HCl based on physical state, prioritizing respiratory protection for solids.
Storage & Stability (The "d4" Factor)
Deuterated standards face unique stability challenges.[1] The deuterium label is stable on C-D bonds, but isotopic exchange can occur if the molecule is exposed to extreme pH or protic solvents for extended periods.
-
Temperature: Store neat powder at -20°C .
-
Moisture: The HCl salt is hygroscopic. Moisture absorption alters the effective mass, leading to weighing errors in quantitative stock preparation.
-
Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
-
Solution Stability:
-
DMSO/Methanol Stocks: Stable for ~6 months at -80°C.
-
Aqueous Dilutions: Unstable. Prepare daily. Azelastine degrades in aqueous solution over time; the d4 analog will likely degrade at a slightly different rate due to the Kinetic Isotope Effect (KIE), ruining the calibration.[1]
-
Experimental Protocol: Master Stock Preparation
Objective: Create a precise 1.0 mg/mL (free base equivalent) stock solution.
Reagents:
-
Methanol (LC-MS Grade) or DMSO (LC-MS Grade)[1]
-
Note: Methanol is preferred for ease of evaporation; DMSO is preferred for long-term stability.[1]
Step-by-Step Workflow:
-
Calculation: Calculate the salt correction factor (SCF).
To get 1 mg of free base, weigh 1.094 mg of salt.[1] -
Weighing (The Critical Step):
-
Place a pre-tarred amber glass vial (2 mL) on the analytical balance (5-decimal place).
-
Using an anti-static gun, neutralize the static on the Azelastine-d4 vial.[1]
-
Transfer ~1-2 mg of powder directly into the vial. Record exact weight.
-
-
Solvation:
-
Add Methanol to achieve exactly 1.0 mg/mL (adjusted for SCF).
-
Example: If 1.50 mg of salt is weighed:
-
Vortex for 30 seconds. Sonicate for 1 minute if particles remain.
-
-
Aliquoting:
-
Do not store the master stock in one bottle (freeze-thaw cycles degrade the compound).[1]
-
Aliquot 100 µL into micro-inserts inside amber vials.
-
Store at -80°C.
-
Stock Preparation Logic (DOT Visualization)
Caption: Linear workflow for preparing Azelastine-d4 HCl stock solutions, emphasizing salt correction and aliquot storage.
Emergency Response & Disposal
-
Spill Cleanup:
-
Do not sweep (creates dust).[1]
-
Wet a paper towel with methanol/water (50:50).
-
Wipe the area gently.
-
Place waste in a sealed bag labeled "Cytotoxic/Drug Waste."
-
-
Exposure:
-
Disposal:
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54456, Azelastine hydrochloride. Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Azelastine Hydrochloride - LKT Labs [lktlabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. pccarx.com [pccarx.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Azelastine hydrochloride | 79307-93-0 [chemicalbook.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Azelastine in Human Plasma Using Azelastine-d4
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of azelastine in human plasma. The methodology employs a stable isotope-labeled internal standard, Azelastine-d4, to ensure high fidelity in pharmacokinetic and bioequivalence studies. The protocol outlines two robust sample preparation techniques—liquid-liquid extraction (LLE) and protein precipitation (PPT)—followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method achieves a low limit of quantification (LLOQ) and has been validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.
Introduction
Azelastine is a potent, second-generation H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic profiling, dose-response studies, and establishing bioequivalence of generic formulations.[3][4] LC-MS/MS has emerged as the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[3]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Azelastine-d4, is the preferred approach in quantitative LC-MS/MS. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and matrix effects, leading to enhanced precision and accuracy.[5] This application note provides a detailed protocol for method development, validation, and sample analysis for azelastine in human plasma, offering a reliable tool for researchers, scientists, and drug development professionals.
Analyte and Internal Standard Properties
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to method development.
| Property | Azelastine | Azelastine-d4 (Internal Standard) |
| Chemical Structure | (RS)-4-[(4-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-phthalazin-1-one | 4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one-5,6,7,8-d4 |
| Molecular Formula | C₂₂H₂₄ClN₃O | C₂₂H₂₀D₄ClN₃O |
| Molecular Weight | 381.90 g/mol | ~385.93 g/mol |
| pKa | 8.88[1] | ~8.88 |
| LogP | 3.5[1] | ~3.5 |
Table 1: Physicochemical properties of Azelastine and Azelastine-d4.
Experimental
Materials and Reagents
-
Azelastine hydrochloride reference standard (≥98% purity)
-
Azelastine-d4 internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (sourced from an accredited supplier)
Stock and Working Solutions
Rationale: The preparation of accurate stock and working solutions is critical for the generation of a reliable calibration curve and quality control samples. Using a solvent in which the analytes are highly soluble and stable is paramount.
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of azelastine hydrochloride in methanol.
-
Azelastine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the azelastine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The concentration of the Azelastine-d4 working solution should be optimized to yield a consistent and robust signal.
Sample Preparation
Two effective sample preparation methods are presented below. The choice between LLE and PPT often depends on the desired level of sample cleanup, throughput requirements, and potential for matrix effects.
Rationale: LLE provides excellent sample cleanup by partitioning the analyte of interest into an organic solvent, leaving behind many endogenous interferences in the aqueous phase. The choice of an appropriate extraction solvent is crucial for achieving high recovery.
Step-by-Step Protocol:
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the Azelastine-d4 working solution and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and iso-propanol).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Rationale: PPT is a simpler and faster method for sample preparation, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins.
Step-by-Step Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Azelastine-d4 working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but recommended for concentrating the sample).
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Caption: Overview of LLE and PPT sample preparation workflows.
LC-MS/MS Conditions
Rationale: The chromatographic conditions are optimized to achieve a short run time, good peak shape, and sufficient separation from endogenous plasma components. The use of a C18 column provides good retention for the relatively non-polar azelastine molecule. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, ensures efficient ionization in positive electrospray mode and sharp peaks.[6][7][8]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 2.5 min, hold for 0.5 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Table 2: Optimized LC-MS/MS parameters.
MRM Transitions
Rationale: The selection of specific precursor-to-product ion transitions provides the high selectivity of the MS/MS method. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. The fragmentation of azelastine is well-characterized, and the transition for Azelastine-d4 is predicted based on the stable isotope labeling pattern.[3][9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Azelastine | 382.2 | 112.2 | 200 | 35 |
| Azelastine-d4 | 386.2 | 112.2 | 200 | 35 |
Table 3: MRM transitions and parameters.
Caption: Schematic of the LC-MS/MS data acquisition process.
Method Validation
A full validation of the bioanalytical method should be performed according to the latest regulatory guidelines from the FDA and EMA to ensure its reliability for the intended application.[10][11][12] The key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria (FDA/EMA) |
| Selectivity | No significant interference at the retention times of the analyte and IS in at least 6 independent blank matrix sources. |
| Calibration Curve | At least 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (CV) ≤15% (≤20% at LLOQ). Accuracy within ±15% of nominal (±20% at LLOQ) for QC samples at LLOQ, low, mid, and high concentrations. |
| Matrix Effect | Assessed at low and high QC concentrations in at least 6 matrix lots. CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Assessed under various conditions: freeze-thaw, short-term (bench-top), long-term, and stock solution stability. Analyte concentration should be within ±15% of the nominal concentration. |
Table 4: Summary of key bioanalytical method validation parameters and acceptance criteria.
Results and Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of azelastine in human plasma. The use of Azelastine-d4 as an internal standard effectively corrects for any variability during sample processing and analysis. The chromatographic conditions provide a rapid analysis time of under 5 minutes per sample, with no interference from endogenous plasma components observed at the retention times of azelastine and Azelastine-d4. The method is sensitive enough to quantify azelastine at concentrations relevant to clinical pharmacokinetic studies, with a typical LLOQ in the low pg/mL range.[3]
Conclusion
The described LC-MS/MS method for the quantification of azelastine in human plasma using Azelastine-d4 as an internal standard is sensitive, selective, accurate, and robust. The detailed protocols for sample preparation and instrumental analysis, along with the comprehensive validation plan, provide a solid foundation for the implementation of this method in a regulated bioanalytical laboratory. This application note serves as a valuable resource for researchers and scientists involved in the development and analysis of azelastine.
References
-
Scribd. (n.d.). Comparison Fda2018 Ema2022 Ich2005 Eurachem2014. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic separation of azelastine HCl. Retrieved from [Link]
-
ResearchGate. (2024, January 14). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies. Retrieved from [Link]
-
PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Retrieved from [Link]
-
PubMed. (2024, April 15). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Retrieved from [Link]
-
Veeprho. (n.d.). Azelastine-D4 (HCl Salt). Retrieved from [Link]
-
Journal of Applied Bioanalysis. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010, June 15). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Retrieved from [Link]
-
PubMed. (2012, October 1). Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012, November 30). rp-hplc determination of azelastine in pure and in ophthalmic formulation. Retrieved from [Link]
-
IJSDR. (n.d.). Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018, December 15). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Acetonitrile, HPLC/ACS Grade with 0.1% v/v Formic Acid [rmreagents.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [academia.edu]
- 11. japsonline.com [japsonline.com]
- 12. pharmacompass.com [pharmacompass.com]
Application Note: A Robust Protein Precipitation Protocol for the Extraction of Azelastine from Human Plasma for LC-MS/MS Analysis
Abstract
This application note provides a detailed, step-by-step protocol for the quantitative extraction of azelastine from human plasma using protein precipitation (PPT). Azelastine is a potent second-generation antihistamine, and its accurate quantification in plasma is essential for pharmacokinetic and bioequivalence studies.[1] Protein precipitation is a rapid, simple, and cost-effective sample preparation technique well-suited for high-throughput bioanalysis.[2][3] This guide explains the scientific principles behind the chosen methodology, offers a validated protocol using acetonitrile as the precipitating agent, and provides guidance on method validation in accordance with regulatory standards.
Introduction and Principle
Azelastine, a phthalazinone derivative, functions as a selective H1 receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[4][5] To characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable method for its measurement in biological matrices like plasma is required.
Protein precipitation is an effective method for sample cleanup prior to Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. The principle involves the addition of a water-miscible organic solvent, such as acetonitrile (ACN), to the plasma sample. This disrupts the hydration shell surrounding plasma proteins, altering the solution's dielectric constant and causing the proteins to denature, aggregate, and precipitate out of solution.[6] The small molecule analyte, azelastine, remains soluble in the resulting supernatant, which can then be isolated by centrifugation and directly analyzed. Acetonitrile is often the preferred solvent for LC-MS/MS applications as it provides efficient protein removal and is compatible with common reversed-phase mobile phases, leading to cleaner extracts and better chromatographic performance.[7][8]
Materials and Reagents
Chemicals and Consumables
-
Azelastine Hydrochloride Reference Standard (e.g., European Pharmacopoeia Reference Standard)[9]
-
Clomipramine Hydrochloride (or a stable isotope-labeled azelastine, if available) as Internal Standard (IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Drug-free Human Plasma (with K2-EDTA as anticoagulant)
-
1.5 mL Polypropylene Microcentrifuge Tubes
Equipment
-
Calibrated Analytical Balance
-
Calibrated Pipettes (P10, P100, P1000)
-
Vortex Mixer
-
Refrigerated Microcentrifuge (capable of >12,000 x g)
-
LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer with an ESI source)
Experimental Protocol
Preparation of Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine Hydrochloride in methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Clomipramine Hydrochloride (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the azelastine stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.
-
Precipitation Solvent with Internal Standard: Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used for the protein precipitation step. The consistent concentration of the IS helps to correct for variability during sample preparation and analysis.[10][11]
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a set of at least six non-zero calibration standards by spiking drug-free human plasma with the appropriate azelastine working solutions. A typical concentration range for azelastine is 10-5000 pg/mL.[12]
-
The final volume of the spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix composition.
-
Prepare QC samples in the same manner at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Protein Precipitation Workflow
The following workflow provides a robust method for extracting azelastine from plasma samples.
Caption: Workflow for Azelastine Extraction via Protein Precipitation.
Step-by-Step Methodology:
-
Allow all plasma samples, calibration standards, and QCs to thaw completely at room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
Aliquot 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Add 300 µL of the precipitation solvent (acetonitrile containing the internal standard) to each tube. The 3:1 ratio of solvent to plasma ensures efficient protein removal.
-
Immediately cap and vortex each tube vigorously for 30-60 seconds. Thorough mixing is critical for complete precipitation.[13]
-
(Optional but Recommended) Incubate the samples at -20°C for 10-20 minutes to further enhance protein precipitation.[13]
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This ensures the formation of a tight protein pellet.[13]
-
Carefully aspirate the clear supernatant (~250 µL) and transfer it to an autosampler vial for analysis. Avoid disturbing the protein pellet to prevent contamination of the sample.
LC-MS/MS Instrumental Analysis
The following conditions are provided as a starting point and should be optimized for the specific instrumentation used. These are based on a validated method for azelastine.[12][14]
| Parameter | Recommended Condition |
| LC Column | C8 or C18, e.g., YMC C8 (50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.25 mL/min |
| Gradient | 70% B (Isocratic) or a shallow gradient optimized for separation |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Transitions | Azelastine: Q1: 382.2 m/z → Q3: 112.2 m/z Clomipramine (IS): Q1: 315.3 m/z → Q3: 86.1 m/z (or 228.0 m/z) |
Bioanalytical Method Validation
For use in regulated studies, the method must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[15][16][17] The validation process demonstrates that the analytical method is reliable and reproducible for its intended use.[15]
Summary of Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA Guidance)[16][18] |
| Selectivity | To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS. | Response in blank matrix from at least six sources should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero points. The simplest model that adequately describes the concentration-response relationship should be used. A correlation coefficient (r²) > 0.99 is typically desired. |
| Accuracy & Precision | To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV%) should not exceed 15% (20% at LLOQ). Assessed both within a single run (intra-day) and between different runs (inter-day). |
| Recovery | To measure the efficiency of the extraction procedure. | Recovery of the analyte and IS should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components. | The matrix factor (ratio of analyte peak response in the presence of matrix to the response in a clean solution) should be consistent across different lots of matrix. The CV% of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Analyte concentration should remain within ±15% of the baseline concentration under the tested conditions. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Analyte Recovery | 1. Incomplete protein precipitation. 2. Analyte co-precipitation with proteins. | 1. Increase the ratio of acetonitrile to plasma (e.g., 4:1). Ensure vigorous vortexing. 2. Try a different precipitation solvent like methanol or acetone.[19] |
| High Variability (CV%) | 1. Inconsistent pipetting. 2. Incomplete mixing. 3. Pellet disturbance. | 1. Use calibrated pipettes. 2. Standardize vortexing time and speed. 3. Be careful when aspirating the supernatant; leave a small amount behind to avoid the pellet. |
| Clogged LC System | Incomplete removal of precipitated proteins. | 1. Increase centrifugation speed and/or time. 2. Consider using a 96-well filtration plate designed for protein precipitation for high-throughput and cleaner samples.[3][20] |
| Ion Suppression/Enhancement | Co-elution of endogenous matrix components (e.g., phospholipids). | 1. Optimize chromatography to separate the analyte from the interfering peaks. 2. While PPT is simple, for very challenging matrices, consider a more selective technique like Solid Phase Extraction (SPE). |
References
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Journal of the Korean Chemical Society. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
(PDF) Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. Available at: [Link]
-
Azelastine. Wikipedia. Available at: [Link]
-
Azelastine Hydrochloride: Structure, Properties, Uses, and Safety. Chemignition. Available at: [Link]
-
ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. Available at: [Link]
-
Technical Tip: Protein Precipitation. Phenomenex. Available at: [Link]
-
Azelastine. PubChem, National Institutes of Health. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]
-
Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. RSC Publishing. Available at: [Link]
-
Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. Available at: [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. Available at: [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]
-
Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 case reports and a review of the literature. PubMed. Available at: [Link]
-
Protein Precipitation Technical Guide. AxisPharm. Available at: [Link]
-
Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics. MDPI. Available at: [Link]
-
Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. ACS Publications. Available at: [Link]
-
Chemical structure of the studied analytes and the internal standard. ResearchGate. Available at: [Link]
- Agent for protein precipitation, a method of protein precipitation, a method of protein assay using protein precipitation agent, and a kit for protein assay. Google Patents.
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. IJNRD. Available at: [Link]
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Available at: [Link]
-
A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. PMC, National Institutes of Health. Available at: [Link]
Sources
- 1. Azelastine - Wikipedia [en.wikipedia.org]
- 2. Technical Tip: Protein Precipitation [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemignition.com [chemignition.com]
- 5. CAS 153408-27-6: azelastine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azelastine European Pharmacopoeia (EP) Reference Standard 79307-93-0 [sigmaaldrich.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 12. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. moh.gov.bw [moh.gov.bw]
- 19. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 20. norlab.com [norlab.com]
Internal standard spiking concentration for azelastine bioanalysis
An Application Note and Protocol for Determining the Optimal Internal Standard Spiking Concentration for the Bioanalysis of Azelastine
Authored by: Senior Application Scientist, Bioanalytical Division
Publication Date: February 21, 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimization of an internal standard (IS) for the bioanalysis of azelastine in biological matrices. We delve into the critical role of the internal standard in correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the method. This note outlines a systematic approach to selecting an appropriate IS, with a particular focus on azelastine-d4, and details a protocol for determining the optimal spiking concentration to achieve robust and reliable bioanalytical data.
Introduction: The Foundational Role of an Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard is paramount for achieving accurate and reproducible results. Its primary function is to compensate for the potential loss of the analyte of interest during the multi-step sample preparation process and for any variations in instrument response. An ideal IS mimics the chemical and physical properties of the analyte, ensuring that it behaves similarly throughout the entire analytical procedure, from extraction to detection. The selection of a suitable IS and, critically, its spiking concentration, are foundational to the development of a robust and validated bioanalytical method as per regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Selecting an Ideal Internal Standard for Azelastine
The choice of an internal standard is a critical decision in method development. The most suitable IS is a stable isotope-labeled (SIL) version of the analyte. For azelastine, azelastine-d4 is the preferred choice.
Key characteristics of an ideal internal standard include:
-
Structural Similarity: The IS should be a close structural analog of the analyte. A SIL-IS, such as azelastine-d4, is ideal as its chemical and physical properties are nearly identical to azelastine.
-
Co-elution: The IS and the analyte should have very similar retention times in the chromatographic system, ensuring they experience the same matrix effects.
-
Mass Spectrometric Differentiation: The IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer. Azelastine-d4, with a mass shift of +4 Da, is easily resolved from unlabeled azelastine.
-
Stability: The IS must be stable throughout the sample preparation and analysis process.
-
Purity: The IS should be of high purity and free from any impurities that could interfere with the analyte signal.
Azelastine-d4 fulfills these criteria, making it the gold standard for the bioanalysis of azelastine.
The Rationale for Optimizing Internal Standard Concentration
The concentration of the IS spiked into the samples is a critical parameter that can significantly impact the quality of the bioanalytical data. An inappropriately high or low concentration can lead to inaccurate quantification.
-
Too Low a Concentration: A low IS signal may result in poor precision and accuracy, especially at the lower limit of quantification (LLOQ) of the analyte. The signal-to-noise ratio may be insufficient for reliable peak integration.
-
Too High a Concentration: An excessively high IS concentration can lead to ion suppression of the analyte, particularly in electrospray ionization (ESI) sources. This can reduce the sensitivity of the assay and may also lead to detector saturation.
Therefore, a systematic evaluation is necessary to determine the optimal IS concentration that provides a stable and reproducible signal across the entire calibration curve range without interfering with the analyte's ionization.
Experimental Protocol for Determining Optimal Azelastine-d4 Concentration
This protocol outlines the steps to determine the optimal spiking concentration of azelastine-d4 for the bioanalysis of azelastine in human plasma.
Materials and Reagents
-
Azelastine hydrochloride reference standard
-
Azelastine-d4 internal standard
-
Control human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Preparation of Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve azelastine hydrochloride in methanol.
-
Azelastine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Azelastine-d4 Stock Solution (100 µg/mL): Accurately weigh and dissolve azelastine-d4 in methanol.
-
Azelastine-d4 Spiking Solutions: Prepare a range of azelastine-d4 spiking solutions (e.g., 5, 10, 20, 50, and 100 ng/mL) by diluting the azelastine-d4 stock solution with acetonitrile. This will be used as the protein precipitation solvent.
Sample Preparation (Protein Precipitation)
The following workflow illustrates the protein precipitation method for plasma samples.
Caption: Protein precipitation workflow for azelastine bioanalysis.
LC-MS/MS Conditions
A summary of typical LC-MS/MS parameters for the analysis of azelastine and azelastine-d4 is provided below. These should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Azelastine: 382.2 > 167.1; Azelastine-d4: 386.2 > 171.1 |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100 ms |
Experimental Design for IS Concentration Optimization
The following diagram outlines the logic for evaluating the different IS spiking concentrations.
Caption: Decision workflow for optimizing IS spiking concentration.
Data Evaluation and Selection of Optimal Concentration
The optimal azelastine-d4 spiking concentration will be the one that yields:
-
Consistent IS Response: The peak area of azelastine-d4 should be consistent across all samples (excluding the blank), with a coefficient of variation (%CV) of less than 15%.
-
Robust Calibration Curve: The calibration curve should be linear with a correlation coefficient (r²) greater than 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the LLOQ).
-
Acceptable QC Performance: The accuracy and precision of the QC samples at low, medium, and high concentrations should be within ±15%.
-
Sufficient LLOQ Sensitivity: The signal-to-noise ratio for the analyte at the LLOQ should be greater than 10.
Based on these criteria, a concentration that meets all requirements is selected for the validation and subsequent use of the bioanalytical method. For azelastine, a spiking concentration in the range of 20-50 ng/mL of azelastine-d4 is often found to be optimal for a typical calibration curve range of 0.1 to 100 ng/mL.
Conclusion
The systematic determination of the internal standard spiking concentration is a non-negotiable step in the development of a reliable bioanalytical method for azelastine. By following the protocol outlined in this application note, researchers can ensure that the chosen concentration of azelastine-d4 provides the necessary consistency and accuracy for robust quantification. This foundational work is essential for generating high-quality data that can be confidently used in pharmacokinetic, toxicokinetic, and other drug development studies.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
-
Vemula, V. R., & Gutlapalli, V. R. (2014). A Novel, Rapid and Sensitive LC-MS/MS Method for the Determination of Azelastine in Human Plasma. Journal of Bioanalysis & Biomedicine, 6(4). [Link]
Application Note: Azelastine-d4 HCl in Bioequivalence Studies of Nasal Sprays
Executive Summary
The bioequivalence (BE) assessment of Azelastine Hydrochloride nasal sprays (e.g., generic equivalents to Astepro® or Astelin®) presents a unique bioanalytical challenge. Unlike oral dosage forms, locally acting nasal sprays result in low systemic bioavailability, requiring high-sensitivity assays (pg/mL range) to characterize the pharmacokinetic (PK) profile for systemic safety and exposure evaluation.
This guide details the application of Azelastine-d4 HCl (deuterated internal standard) to overcome matrix effects and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. The use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation but a critical requirement to meet the rigorous accuracy standards defined in FDA and ICH M10 guidelines for trace-level analysis.
Part 1: Regulatory & Scientific Context[1][2][3][4][5][6]
The Need for Systemic PK Studies
While the primary mechanism of action for Azelastine nasal spray is local (nasal mucosa), regulatory agencies (FDA, EMA) often require in vivo PK studies to demonstrate comparable systemic exposure between the Test (T) and Reference (R) products. This ensures the generic formulation does not result in unintended higher systemic absorption, which could lead to adverse events (e.g., somnolence).
-
FDA Requirement: For suspension-based nasal sprays, or where Q1/Q2 sameness is not established, a comparative PK study is mandatory to assess systemic safety.
-
Target Metrics:
, , and .
The Bioanalytical Challenge
-
Low Concentration: Plasma levels of Azelastine following nasal administration are significantly lower than oral dosing. Assays must achieve a Lower Limit of Quantitation (LLOQ) often as low as 10–20 pg/mL .
-
Matrix Interference: Phospholipids and salts in plasma can suppress ionization in the MS source.
-
Solution: Azelastine-d4 HCl . By co-eluting with the analyte, the d4-isotope experiences the exact same suppression/enhancement events, allowing the mass spectrometer to correct quantitative data mathematically.
Part 2: The Role of Azelastine-d4 HCl
Chemical Properties
-
Chemical Structure: Contains 4 deuterium atoms, typically on the phthalazinone ring or the methyl-azepane moiety.[1]
-
Function: Corrects for:
-
Extraction Efficiency: Variations in Liquid-Liquid Extraction (LLE) recovery.
-
Injection Volume Errors: Minor autosampler variances.
-
Matrix Effects: Ion suppression/enhancement in the ESI source.
-
Why Deuterated (d4) vs. Analog?
Analog internal standards (e.g., Clomipramine) may have similar retention times but do not co-elute perfectly. In the presence of a sharp phospholipid peak, an analog might elute before the suppression zone, while Azelastine elutes inside it. Azelastine-d4 co-elutes perfectly, ensuring the signal ratio (Analyte/IS) remains constant even if absolute signal drops.
Part 3: Bioanalytical Protocol (LC-MS/MS)
Materials & Reagents[6]
-
Analyte: Azelastine HCl (USP Reference Standard).
-
Internal Standard: Azelastine-d4 HCl (Isotopic purity > 99.0%).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: n-Hexane : Isopropanol (95:5 v/v) — Selected for high recovery of basic drugs while minimizing phospholipid extraction.
Sample Preparation Workflow (Liquid-Liquid Extraction)
Rationale: Protein Precipitation (PPT) is insufficient for pg/mL sensitivity due to "dirty" extracts. LLE provides the necessary clean-up.
-
Aliquot: Transfer 200 µL of plasma into a polypropylene tube.
-
IS Spiking: Add 50 µL of Azelastine-d4 working solution (e.g., 5 ng/mL). Vortex 10s.
-
Buffer Addition: Add 100 µL of 0.1 M NaOH or Borate Buffer (pH 9.0).
-
Note: Basification ensures Azelastine is in its non-ionized free-base form, maximizing extraction into the organic layer.
-
-
Extraction: Add 2.0 mL of n-Hexane:Isopropanol (95:5).
-
Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase.
LC-MS/MS Parameters
| Parameter | Setting | Note |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 2.1 x 50 mm | Short column for fast run time (< 3 min). |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer stabilizes pH for reproducible ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | |
| Flow Rate | 0.4 mL/min | |
| Gradient | 0-0.5 min: 20% B; 0.5-2.0 min: Linear to 90% B; 2.0-2.5 min: Hold 90%; 2.5-2.6 min: Return to 20%. | |
| Ionization | ESI Positive Mode (ESI+) | Azelastine is a basic amine, ionizes readily as [M+H]+. |
MRM Transitions (Mass Spectrometry)
-
Azelastine: 382.2
112.1 (Quantifier) -
Azelastine-d4 (IS): 386.2
116.1 (Quantifier)-
Critical Check: Verify the fragmentation of your specific d4 lot. If the deuterium is located on the fragment lost during collision, the product ion mass will match the unlabeled drug (112.1). If the deuterium is on the retained fragment, the product mass shifts (116.1). The protocol assumes d4 is on the retained fragment.
-
Part 4: Visualization of Workflows
Bioanalytical Workflow Diagram
Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Azelastine quantitation.
Mechanism of Internal Standard Correction
Figure 2: Logic flow demonstrating how Azelastine-d4 compensates for matrix ionization suppression.
Part 5: Validation Criteria (FDA/ICH M10)
To ensure the protocol is "self-validating," the following criteria must be met during method validation:
-
Selectivity: Blank plasma must show no interference > 20% of the LLOQ for Azelastine and > 5% for the IS.
-
IS Interference (Cross-talk):
-
Inject Pure IS: Check for signal in the Analyte channel (must be < 20% LLOQ).
-
Inject Pure Analyte (ULOQ): Check for signal in the IS channel (must be < 5% IS response).
-
Note: High purity d4 is required to prevent "unlabeled" impurity contribution.
-
-
Matrix Effect (IS Normalized): The IS-normalized Matrix Factor should have a CV < 15% across 6 different lots of plasma (including lipemic and hemolyzed).
-
Sensitivity: Signal-to-Noise (S/N) ratio at LLOQ (10 pg/mL) must be > 5:1.
Part 6: Troubleshooting & Best Practices
-
Adsorption: Azelastine is hydrophobic and basic. It can stick to glass. Use polypropylene tubes and silanized glass inserts for autosampler vials.
-
Carryover: Due to the high sensitivity required, carryover from high-concentration samples (ULOQ) can be an issue. Use a needle wash with high organic content (e.g., ACN:IPA:Water + 0.1% Formic Acid).
-
Light Sensitivity: Azelastine is light-sensitive. Perform all extraction steps under yellow light or low-light conditions to prevent degradation.
References
-
U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation: Guidance for Industry. [Link][5][6]
-
U.S. Food and Drug Administration (FDA). (2022).[7] Draft Guidance on Azelastine Hydrochloride (Nasal Spray). [Link][7][8][9]
-
Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science.[10] [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
Sources
- 1. tlcstandards.com [tlcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. klivon.com [klivon.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. pharmadesk.com [pharmadesk.com]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Improving extraction recovery of Azelastine-d4 HCl from human serum
Subject: Optimization of Extraction Recovery for Azelastine-d4 HCl from Human Serum Document ID: AZ-EXT-004 Last Updated: February 21, 2026 Audience: Bioanalytical Scientists, Method Development Leads
Executive Summary & Molecule Profile
Low extraction recovery of Azelastine (and its internal standard, Azelastine-d4) from human serum is typically caused by three factors: incorrect pH control during extraction , non-specific binding (NSB) to labware, or matrix-induced ion suppression masking the true recovery.
Azelastine is a lipophilic base . Understanding its physicochemical properties is the prerequisite for troubleshooting.
| Property | Value | Implication for Extraction |
| Compound Type | Phthalazinone derivative (Basic) | Ionizes (positive charge) at neutral/acidic pH. |
| pKa | ~9.5 (Tertiary amine) | Crucial: To extract into organic solvent (LLE), sample pH must be > 11.5. To bind to Cation Exchange (SPE), sample pH must be < 7.0. |
| LogP | ~4.5 (High Lipophilicity) | Prone to sticking to plastic/glass surfaces (NSB) in aqueous solutions. |
| Matrix | Human Serum | High protein content requires disruption (PPT) or displacement (SPE/LLE). |
Diagnostic Workflow: Isolating the Failure Mode
Before changing solvents, you must determine if you have a Recovery problem (drug is lost) or a Matrix Effect problem (drug is there but signal is suppressed).
Workflow Diagram: Root Cause Analysis
Figure 1: Decision tree to distinguish between extraction loss (Recovery) and LC-MS/MS signal suppression (Matrix Effect).
Protocol Optimization: Liquid-Liquid Extraction (LLE)
LLE is the preferred method for Azelastine due to its high lipophilicity. However, because the pKa is ~9.5, the drug is positively charged at physiological pH (7.4) and will not partition efficiently into organic solvents.
The Fix: Alkalinization
You must drive the pH at least 2 units above the pKa to render the molecule neutral (uncharged).
Optimized LLE Protocol:
-
Aliquot: 200 µL Human Serum spiked with Azelastine-d4.
-
Buffer Addition (Critical): Add 200 µL 0.1 M Sodium Carbonate (Na₂CO₃) .
-
Why: This raises pH to ~11-12, ensuring >99% of Azelastine is uncharged.
-
Avoid: Sodium Hydroxide (NaOH) can be too aggressive and cause saponification of serum lipids, leading to emulsions.
-
-
Extraction Solvent: Add 1.5 mL Hexane:Isoamyl Alcohol (98:2) or Hexane:Ethyl Acetate (90:10) .
-
Why: Pure hexane is too non-polar. The small addition of alcohol/ester improves solubility of the polar phthalazinone core without pulling in excess water.
-
-
Agitation: Vortex for 5 minutes (high speed).
-
Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.
-
Dry Down: Evaporate under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in Mobile Phase (high organic) .
-
Warning: Do not reconstitute in 100% water; Azelastine may adhere to the vial walls. Use at least 30-50% Acetonitrile/Methanol.
-
Protocol Optimization: Solid Phase Extraction (SPE)
If LLE yields dirty extracts (phospholipids causing matrix effects), switch to Mixed-Mode Cation Exchange (MCX).
The Science of MCX for Azelastine
Standard C18 is insufficient because Azelastine is basic. MCX utilizes two retention mechanisms:
-
Hydrophobic: C18 chains bind the aromatic rings.
-
Ionic: Sulfonic acid groups bind the positive amine of Azelastine.
Workflow Diagram: MCX Logic
Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism. The 100% Methanol wash is critical—it removes neutral lipids while Azelastine stays locked by ionic charge.
Optimized SPE Protocol (MCX 30mg/1cc):
-
Pre-treat: Dilute serum 1:1 with 2% Phosphoric Acid (pH ~2-3).
-
Why: Forces Azelastine into its fully ionized (positive) state to bind to the MCX sorbent.
-
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Pass pre-treated sample (~1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid.
-
Wash 2 (Organic - CRITICAL): 1 mL 100% Methanol .
-
Why: Since Azelastine is ionically bound, you can wash with strong organic solvent to remove severe interferences without losing the drug.
-
-
Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .
-
Why: High pH neutralizes the drug (breaks ionic bond) and Methanol solubilizes it (breaks hydrophobic bond).
-
Troubleshooting Non-Specific Binding (NSB)
If recovery is low (<50%) but consistent, or if you see "carryover" in blank samples, Azelastine is likely sticking to your labware.
The "Sticky" Checklist:
-
Glass vs. Plastic: Avoid untreated glass. Azelastine binds to silanol groups on glass surfaces. Use Polypropylene (PP) tubes or Silanized Glass .
-
Reconstitution Solvent: Never reconstitute a dry extract in 100% aqueous mobile phase. The lipophilic Azelastine will precipitate or stick to the vial wall.
-
Solution: Reconstitute in 50:50 MeOH:Water, then dilute if necessary.
-
-
Transfer Steps: Every time you transfer the sample to a new tube, you lose ~5-10% due to adsorption if the solvent is highly aqueous. Minimize transfers.
Comparative Recovery Data
Typical recovery ranges expected when protocols are optimized:
| Method | Typical Recovery (%) | Matrix Cleanliness | Throughput | Recommended For |
| Protein Precipitation (PPT) | 40 - 60% | Low (High Matrix Effect) | High | Screening only (Not recommended for Azelastine) |
| LLE (Alk + Hex/EtAc) | 85 - 95% | High | Medium | Gold Standard for Serum |
| SPE (MCX) | 90 - 100% | Very High | Low | Complex matrices or high sensitivity needs |
Frequently Asked Questions (FAQ)
Q: My Azelastine-d4 signal is variable, but the analyte signal is stable. Why? A: Check your IS working solution. If it is stored in a highly aqueous solvent, the d4 may have adsorbed to the container. Store stock solutions in 100% Methanol or Acetonitrile. Also, ensure the d4 is added before any buffer/pH adjustment steps to track the extraction efficiency correctly.
Q: Can I use Azelastine-d3 instead of d4? A: Yes. Chemically they are nearly identical. However, ensure your mass spec resolution is sufficient to prevent "cross-talk" (isotopic overlap) between the native drug and the IS. Azelastine-d4 is generally preferred as it is +4 Da shifted, reducing risk of overlap with naturally occurring isotopes of the parent.
Q: I am using LLE but getting emulsions. How do I stop this? A: This often happens if the pH is too high (saponification of lipids) or agitation is too vigorous.
-
Switch from vortexing to tumbling/rotation for 10 minutes.
-
Ensure you are using Sodium Carbonate (weaker base) rather than Sodium Hydroxide.
-
Add a pinch of NaCl (salting out) to sharpen the phase boundary.
References
-
Park, Y.S., et al. (2010). "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." International Journal of Biomedical Science.
- Key Insight: Validates the use of LLE with Hexane/Isopropanol and the necessity of ammonium acet
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1]
- Key Insight: Establishes the requirement for IS recovery tracking and m
-
Phenomenex Technical Guide. "Troubleshooting Low Recovery in SPE."
- Key Insight: Provides the mechanistic basis for MCX wash/elute optimiz
-
PubChem. "Azelastine Hydrochloride Compound Summary."[2]
-
Key Insight: Source for pKa (9.[3]5) and LogP data essential for method design.
-
Sources
Technical Support Hub: Troubleshooting and Reducing Azelastine-d4 Carryover in High-Sensitivity Mass Spectrometry
Welcome to the technical support center for scientists and researchers encountering challenges with Azelastine-d4 carryover in high-sensitivity LC-MS/MS applications. This guide is designed to provide a systematic, in-depth approach to identifying, troubleshooting, and mitigating carryover, ensuring the accuracy and reliability of your bioanalytical data. Azelastine, with its basic amine functional groups and hydrophobic regions, has a propensity to adsorb to surfaces within an LC-MS system, and its deuterated internal standard (Azelastine-d4) behaves similarly. In high-sensitivity assays, where picogram-level detection is common, even minute residual amounts can compromise results.[1][2] This hub provides actionable protocols and explains the scientific rationale behind them.
Section 1: Systematic Troubleshooting Guide
This section is structured to guide you logically from problem confirmation to resolution. Each question addresses a critical step in the troubleshooting process.
Q1: How do I definitively confirm and quantify the level of Azelastine-d4 carryover in my system?
Answer: Before implementing corrective actions, you must first establish a baseline for the carryover. This is achieved through a standardized carryover evaluation experiment. The goal is to challenge the system with a high concentration of the analyte and then measure its presence in subsequent blank injections.
Experimental Protocol: Carryover Evaluation
-
Prepare Samples:
-
Blank Matrix: Prepare at least three vials of your blank biological matrix (e.g., plasma, serum) that has undergone your full sample preparation procedure.
-
High Concentration QC (HQC): Prepare a sample at the concentration of your Upper Limit of Quantification (ULOQ).
-
Low Concentration QC (LQC): Prepare a sample at the concentration of your Lower Limit of Quantification (LLOQ).
-
-
Injection Sequence:
-
Run the following sequence on your LC-MS/MS system:
-
Blank Matrix #1 (Pre-Challenge Blank)
-
Blank Matrix #2
-
LQC (to confirm sensitivity)
-
HQC (The "Challenge" sample)
-
Blank Matrix #3 (Post-Challenge Blank #1)
-
Blank Matrix #4 (Post-Challenge Blank #2)
-
Blank Matrix #5 (Post-Challenge Blank #3)
-
-
-
Data Analysis & Acceptance Criteria:
-
Calculate Carryover: The peak area of Azelastine-d4 in the first post-challenge blank (Blank #3) should be compared to the average peak area of the LQC.
-
Regulatory Standard: According to the FDA's Bioanalytical Method Validation (BMV) Guidance, carryover in the blank sample following the highest standard should not be greater than 20% of the response of the LLOQ.[3][4] For the internal standard (Azelastine-d4), its carryover should not impact the accuracy and precision of the measurement.
-
Q2: My carryover is confirmed. What are the primary sources, and how do I isolate the problem?
Answer: Carryover can originate from multiple points in the system. The most common culprits are the autosampler, the LC column, and, to a lesser extent, the mass spectrometer's ion source.[5][6] A systematic process of elimination is the most effective way to pinpoint the source.
The following diagram illustrates a logical workflow for isolating the source of carryover.
Caption: Systematic workflow for isolating the source of LC-MS carryover.
Q3: How can I effectively eliminate autosampler-related carryover for Azelastine-d4?
Answer: The autosampler is the most common source of carryover.[2] Azelastine-d4 can adsorb to the outer needle surface, internal needle surfaces, injection valve rotor seals, and connecting tubing.[5][7] The key to mitigation is a scientifically formulated wash solution and an optimized wash procedure.
Mechanism of Action: The goal of the wash solvent is to effectively solubilize and remove residual Azelastine-d4 from all surfaces it has contacted.[8] Since Azelastine is a basic compound (pKa ~9.5), its charge state and solubility are highly dependent on pH.[9] An effective wash strategy often involves a multi-step approach using solvents that can disrupt both hydrophobic and ionic interactions.
Experimental Protocol: Optimizing Autosampler Wash
-
Evaluate Wash Solvent Composition: The composition of the wash solvent is critical.[8] A common starting point is a mixture similar to the mobile phase's strong solvent, but for persistent compounds like Azelastine-d4, a more aggressive, tailored solution is often necessary.[2]
-
Implement a Multi-Solvent Wash: Modern autosamplers often allow for multiple wash solvents. A highly effective combination for basic compounds is:
-
Wash A (Acidic Organic): 50:50 Acetonitrile/Isopropanol + 1% Formic Acid. The organic component solubilizes the compound, while the acid neutralizes basic sites on the hardware and ensures Azelastine-d4 is in its charged, more water-soluble form.
-
Wash B (High Organic/Aqueous): 90:10 Acetonitrile/Water. This serves as a final rinse to remove the acid and any remaining non-polar residues.
-
-
Increase Wash Volume and Time: If a temporary fix is observed after changing the wash solvent, it may indicate insufficient wash volume or contact time.[10] Double the wash volume or increase the needle wash time in the injection program settings. Extending wash durations can decrease carryover significantly.[1]
-
Hardware Check: If carryover persists, inspect and replace consumable parts like the rotor seal in the injection valve and the needle seat, as scratches or wear can create sites for analyte adsorption.[11]
Data Presentation: Comparison of Wash Solvent Effectiveness
| Wash Solution Composition | Typical Carryover (%) | Rationale |
| 100% Methanol | 0.5 - 1.5% | Good general solvent, but may not be strong enough for stubborn residues. |
| 50:50 Acetonitrile/Water | 0.2 - 0.8% | Acetonitrile is often more effective than methanol for removing residues.[1] |
| 80:10:10 ACN/IPA/Water + 0.5% Formic Acid | < 0.05% | Recommended: The addition of Isopropanol (IPA) enhances solubility, and the acid disrupts ionic interactions, providing a highly effective cleaning solution for basic compounds.[10] |
Note: Data is representative for basic compounds and actual performance may vary.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Why is Azelastine-d4 particularly prone to carryover? Azelastine possesses a combination of a hydrophobic multi-ring structure and a basic tertiary amine group.[12] This dual character allows it to adsorb to surfaces via two mechanisms: hydrophobic interactions with non-polar materials (like PEEK tubing) and ionic interactions with residual silanol groups on glass surfaces or metal ions on stainless steel components.[13]
FAQ 2: What is an acceptable level of carryover for a regulated bioanalytical method? According to the FDA's M10 Bioanalytical Method Validation Guidance, which was adopted by the ICH, carryover should be assessed during method validation.[14][15] The response from carryover in a blank injection following the highest calibration standard (ULOQ) should not be greater than 20% of the response at the Lower Limit of Quantitation (LLOQ).[4]
FAQ 3: Can my sample preparation or injection solvent affect carryover? Absolutely. The composition of the injection solvent is a critical parameter.[16] If your final sample is in a very weak solvent (e.g., 100% aqueous), Azelastine-d4 may be more prone to adsorbing onto the autosampler hardware before injection.[10] Ensuring the injection solvent has sufficient organic content (e.g., 20-30% acetonitrile) can help keep the analyte solubilized and minimize this pre-injection adsorption.[16]
FAQ 4: Should I use different wash solution compositions in my needle wash and seal wash? Yes, this can be a very effective strategy. The needle wash primarily cleans the interior and exterior of the needle. The seal wash (or back-seal wash) cleans the area behind the rotor seal. Using a more aggressive, acid- or base-modified solvent for the needle wash and a more benign, mobile-phase-like solvent for the seal wash can prevent harsh solvents from reaching sensitive parts of the system while still providing robust cleaning where it's needed most.
FAQ 5: What if the carryover is from the column and not the autosampler? If you've isolated the problem to the column using the workflow in Q2, the issue is likely strong, irreversible binding to the stationary phase or column hardware (e.g., frits).
-
Action 1: Aggressive Flush: Disconnect the column from the mass spectrometer and flush it with a strong, non-traditional solvent. For a C18 column, this could be a sequence of Isopropanol, followed by a solvent like Dichloromethane (if compatible with your column hardware), and then back to Isopropanol and your mobile phase.
-
Action 2: Dedicated Column: For ultra-sensitive assays, it is best practice to dedicate a column solely to that analysis to prevent cross-contamination from other projects.[6]
-
Action 3: Column Replacement: If flushing does not resolve the issue, the column's active sites may be irreversibly contaminated, and the column must be replaced.
References
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. LabRulez LCMS. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Published December 26, 2025. [Link]
-
DesJardins C, Li Z, McConville P. CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters Corporation. [Link]
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters Corporation. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Published May 24, 2022. [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. Published May 24, 2018. [Link]
-
Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. Shimadzu Corporation. [Link]
-
Attacking Carryover Problems. LCGC International. [Link]
-
Sandle T. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Published January 11, 2023. [Link]
-
Hssaini L, et al. Impact of injection solvent composition on 90 pesticides by LC-MS/MS: A data-driven framework for initial method development. Journal of Chromatography A. Published October 25, 2025. [Link]
-
Nishino T, et al. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of the Mass Spectrometry Society of Japan. [Link]
-
Azelastine Hydrochloride: Structure, Properties, Uses, and Safety. Chemignition Laboratory. Published January 10, 2025. [Link]
-
Carry over in LC-MS/MS. ResearchGate. Published January 26, 2013. [Link]
-
Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents. Reddit. Published January 24, 2026. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Published August 26, 2014. [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. lcms.cz [lcms.cz]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. chemignition.com [chemignition.com]
- 10. lctsbible.com [lctsbible.com]
- 11. reddit.com [reddit.com]
- 12. Azelastine | 58581-89-8 [chemicalbook.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. fda.gov [fda.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. Impact of injection solvent composition on 90 pesticides by LC-MS/MS: A data-driven framework for initial method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting non-linear calibration curves in azelastine quantification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting for a common yet complex challenge in the quantification of azelastine: non-linear calibration curves. As researchers and drug development professionals, achieving accurate and reproducible quantification is paramount. This resource is designed to move beyond simple checklists, offering a deep dive into the underlying scientific principles and providing structured, field-proven protocols to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
FAQ 1: My azelastine calibration curve is flattening at high concentrations. What's causing this 'saturation' effect?
The Problem: You observe a distinct plateau or a curve that bends towards the x-axis at the upper end of your calibration range. The response factor (peak area ratio of analyte to internal standard) is no longer proportional to the concentration, leading to a significant underestimation of high-concentration samples.
The Underlying Science: This phenomenon is typically due to saturation occurring at one of several stages in the LC-MS/MS workflow.
-
Ionization Saturation: Electrospray ionization (ESI), the most common technique for molecules like azelastine, is not limitless. The ESI process involves creating charged droplets that evaporate, eventually yielding gas-phase ions. At very high analyte concentrations, the droplet surface can become saturated, or the available charge becomes a limiting factor. This competition for ionization leads to a non-proportional increase in signal as concentration increases[1][2].
-
Detector Saturation: The mass spectrometer's detector (often an electron multiplier) has a finite capacity to register ions within a given time. If an excessively high number of ions hits the detector simultaneously, it can become overwhelmed, leading to a "capped" signal response. The point at which this occurs is dependent on the specific instrument and detector type[3][4].
-
Space-Charge Effects: At high ion density within the mass analyzer (e.g., a quadrupole or ion trap), mutual repulsion between ions can occur, leading to ion beam broadening and loss of ions before they reach the detector.
Systematic Troubleshooting Protocol:
-
Evaluate Absolute Response: Check the raw peak area of both the azelastine analyte and the internal standard (IS) at the highest calibration points. A common threshold for the onset of non-linearity is an absolute detector response exceeding 1-2 million counts per second (cps) on many common triple quadrupole instruments[3][4]. If your high calibrators exceed this, detector saturation is a likely cause.
-
Reduce Analyte Signal:
-
Dilution: The most straightforward approach is to narrow the calibration range. If your study requires a wide dynamic range, you may need to validate a dilution protocol for high-concentration samples.
-
Decrease Injection Volume: Reducing the injection volume from 5 µL to 1 µL, for example, will proportionally decrease the mass of analyte loaded onto the column and entering the MS source.
-
Select a Less Intense MS/MS Transition: If you are using Multiple Reaction Monitoring (MRM), azelastine likely has several possible product ions. Choose a less abundant (but still specific and reproducible) product ion for quantification. This directly reduces the number of ions reaching the detector without changing the sample concentration.
-
-
Optimize MS Source Conditions: While less common for saturation issues, suboptimal source parameters (e.g., gas flows, temperatures) can exacerbate ionization competition. Ensure these are properly optimized for azelastine.
FAQ 2: I'm seeing poor accuracy and high variability, especially at the Lower Limit of Quantification (LLOQ). What should I investigate?
The Problem: Your calibration curve appears linear at mid-to-high concentrations, but the LLOQ and other low-concentration standards fail acceptance criteria for accuracy and precision (e.g., >20% deviation). You may also observe poor peak shape or inconsistent analyte recovery.
The Underlying Science: This issue often points to adsorptive losses, where the analyte sticks to various surfaces throughout the analytical workflow. Azelastine, as a basic compound (pKa ≈ 9.5-9.8), is particularly susceptible to this phenomenon[5][6].
-
Silanol Interactions: Residual silanol groups (Si-OH) on glass surfaces (vials, inserts) and on the silica backbone of C18 columns are acidic and can ionically interact with basic analytes like azelastine, leading to irreversible or slow-to-desorb binding.
-
Metal Surface Interactions: Stainless steel components within the HPLC/UPLC system (e.g., column hardware, frits, tubing) possess a layer of metal oxides. These sites can act as Lewis acids and interact strongly with electron-rich moieties in the analyte, causing peak tailing and analyte loss, especially at low concentrations where these active sites are not yet saturated[7][8].
-
Non-Specific Binding (NSB): Azelastine can adsorb to plastic surfaces, such as pipette tips and polypropylene plates, particularly in organic-poor solutions.
Systematic Troubleshooting Protocol:
-
Evaluate Sample Containers:
-
Protocol: Prepare a low-concentration solution of azelastine in your initial sample solvent. Aliquot this solution into a standard glass autosampler vial and a silanized or polymer (e.g., polypropylene) vial. Analyze the solutions after 0, 1, 4, and 24 hours at autosampler temperature.
-
Expected Outcome: A significant decrease in peak area over time in the glass vial compared to the polymer or silanized vial is a strong indicator of adsorption to glassware.
-
-
Assess Chromatographic Performance:
-
Column Choice: If severe peak tailing is observed, consider using a column with advanced end-capping technology or a hybrid particle (e.g., BEH) column, which has fewer residual silanol groups.
-
Mobile Phase pH: Ensure the mobile phase pH is well-controlled and appropriate. For a basic compound like azelastine, a low pH (e.g., pH 3-4 using formic acid) will keep it fully protonated and can reduce interactions with silanols. Conversely, a high pH (e.g., pH 9-10 with ammonium hydroxide) can suppress silanol activity, but requires a pH-stable column.
-
Hardware Passivation: For persistent issues, consider using an LC system with bio-inert or metal-passivated components (e.g., MP35N or PEEK-lined tubing and needle seats)[7].
-
-
Review Sample Preparation:
-
Filter Adsorption: If you filter your samples, verify that the filter material is not adsorbing the analyte. Perform a filter recovery test by comparing a filtered standard to an unfiltered one. Polyvinylidene difluoride (PVDF) and nylon filters can sometimes adsorb basic compounds[9][10][11].
-
Solvent Composition: Minimize the time samples spend in highly aqueous conditions where NSB is more prevalent.
-
FAQ 3: My curve is linear in solvent, but becomes non-linear or irreproducible in an extracted biological matrix (e.g., plasma). Why?
The Problem: Calibration standards prepared in a pure solvent (e.g., methanol/water) yield a perfectly linear curve. However, when you use the same concentrations in a protein-precipitated or solid-phase extracted (SPE) biological matrix, the curve becomes non-linear (often quadratic or S-shaped) and/or shows poor run-to-run reproducibility.
The Underlying Science: This is the classic signature of matrix effects , a major challenge in LC-MS/MS bioanalysis[12][13][14]. Matrix effects are the alteration of ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., phospholipids, salts, metabolites)[15][16].
-
Ion Suppression: This is the most common matrix effect. Endogenous compounds from the biological sample co-elute with azelastine and compete for charge in the ESI source. This reduces the number of azelastine ions formed, lowering the detector response[1][17][18]. The extent of suppression can vary with analyte concentration and between different lots of biological matrix, leading to non-linearity and poor reproducibility.
-
Ion Enhancement: Less commonly, co-eluting matrix components can increase the ionization efficiency of the analyte, leading to an overestimation of its concentration.
Systematic Troubleshooting Protocol:
-
Diagnose Matrix Effects with Post-Column Infusion:
-
Protocol:
-
Set up a syringe pump to deliver a constant flow of a mid-concentration azelastine solution into the LC flow path just after the analytical column (using a T-junction).
-
While infusing, inject a blank, extracted matrix sample onto the column.
-
Monitor the azelastine MRM signal.
-
-
Expected Outcome: A stable, flat baseline will be observed from the infused solution. When the matrix components elute from the column, any dips in this baseline indicate regions of ion suppression. If the azelastine peak from your standard method elutes within one of these suppression zones, matrix effects are confirmed.
-
-
Mitigate Matrix Effects:
-
Improve Chromatography: The most effective solution is often to chromatographically separate azelastine from the interfering matrix components. Try a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl column) or adjust the gradient slope to move the azelastine peak out of the suppression zone.
-
Enhance Sample Cleanup: If using simple protein precipitation, switch to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). This will remove a greater proportion of interfering compounds, particularly phospholipids[17].
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., azelastine-d4) is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression or enhancement as the analyte. By using the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively cancelled out[2][19][20]. If you are using a structural analog IS, it may not co-elute and will not compensate for matrix effects as effectively[21][22].
-
FAQ 4: When is it acceptable to use a non-linear regression model for my azelastine curve?
The Problem: You've addressed the common physical and chemical causes of non-linearity, but your data still shows a consistent, slight curve. You find that a quadratic (second-order polynomial) regression fits the data much better than a linear model (higher r² value).
The Underlying Science and Regulatory Context: While linear regression is preferred for its simplicity and robustness, regulatory guidelines from agencies like the FDA and EMA acknowledge that some assays are inherently non-linear[23][24][25][26]. The use of non-linear models is permissible but requires rigorous justification and characterization.
-
Heteroscedasticity: A key reason linear models can appear to fail is heteroscedasticity, where the variance of the data points increases with concentration. This is very common in bioanalytical data. A simple linear regression gives equal importance (weight) to all points, meaning the more variable high-concentration points can unduly influence the fit of the more critical low-concentration points.
-
Weighted Linear Regression: Before resorting to a quadratic model, you should always evaluate a weighted linear regression (e.g., with 1/x or 1/x² weighting). This model gives more weight to the low-concentration points, often restoring linearity and improving accuracy at the LLOQ without introducing the complexities of a non-linear fit[2][27].
-
Quadratic Regression: A quadratic fit (y = ax² + bx + c) may be used if a consistent non-linear relationship is proven to be a characteristic of the assay. However, it is more susceptible to inaccuracies if a standard point is flawed, and it should never be used to force a fundamentally poor assay to pass acceptance criteria[3][4][28].
Decision-Making Protocol:
| Parameter | FDA[25][26][29] | EMA[23][24] |
| Number of Standards | A minimum of 6 non-zero standards. | A minimum of 6 non-zero standards. |
| Regression Model | Simplest model should be used. Use of non-linear curves must be justified. Weighted regression is common. | The relationship between response and concentration should be demonstrated. Justification required for complex models. |
| Accuracy | Back-calculated concentrations of standards must be within ±15% of the nominal value. | Back-calculated concentrations of standards must be within ±15% of the nominal value. |
| Precision at LLOQ | The standard at the LLOQ must be within ±20% of the nominal value. | The standard at the LLOQ must be within ±20% of the nominal value. |
| Acceptance Rule | At least 75% of the non-zero standards must meet the accuracy criteria. | At least 75% of the non-zero standards must meet the accuracy criteria. |
| Table 1. Summary of key regulatory acceptance criteria for calibration curves. |
References
-
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (n.d.). InfinixBio. Retrieved February 20, 2026, from [Link]
-
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved February 20, 2026, from [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved February 20, 2026, from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Chromatography and Mass Spectrometry. Retrieved February 20, 2026, from [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. Retrieved February 20, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 20, 2026, from [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, August 21). Batavia Biosciences. Retrieved February 20, 2026, from [Link]
-
Anspach, T. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved February 20, 2026, from [Link]
-
Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
- Patel, P. N., et al. (2011). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(2), 58-64.
-
Liu, Y., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(7), 365-370. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). SlideShare. Retrieved February 20, 2026, from [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-211. [Link]
-
Yuan, L., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Rapid Communications in Mass Spectrometry, 26(13), 1534-1542. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). InfinixBio. Retrieved February 20, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved February 20, 2026, from [Link]
-
Azelastine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved February 20, 2026, from [Link]
-
Carlson, M., & Thompson, R. D. (2000). Analyte Loss Due to Membrane Filter Adsorption as Determined by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 38(2), 57-61. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services. Retrieved February 20, 2026, from [Link]
-
Azelastine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved February 20, 2026, from [Link]
-
Yuan, L., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Rapid Communications in Mass Spectrometry, 26(13), 1534-1542. [Link]
-
Carlson, M., & Thompson, R. D. (2000). Analyte loss due to membrane filter adsorption as determined by high-performance liquid chromatography. Journal of Chromatographic Science, 38(2), 57-61. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved February 20, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]
-
Azelastine Hydrochloride: Structure, Properties, Uses, and Safety. (2025, January 10). Chemignition. Retrieved February 20, 2026, from [Link]
-
Shah, V. P., et al. (2000). Bioanalytical method validation: An updated review. AAPS J, 2(1), E1. [Link]
-
Carlson, M., & Thompson, R. D. (2000). Analyte Loss Due to Membrane Filter Adsorption as Determined by High-Performance Liquid Chromatography. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov. Retrieved February 20, 2026, from [Link]
- Danzer, K., & Currie, L. A. (1998). Non-linear Calibration Leads to Improved Correspondence Between Uncertainties. Fresenius' Journal of Analytical Chemistry, 360(1), 1-5.
-
Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. (n.d.). Waters Corporation. Retrieved February 20, 2026, from [Link]
- Grant, R. P. (2016). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
-
I'm getting non-linear response. (2025, March 7). Reddit. Retrieved February 20, 2026, from [Link]
-
What are the possible causes of a non-Linear calibration curve? (n.d.). Agilent. Retrieved February 20, 2026, from [Link]
-
Grant, R. P. (2016). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 62(1), 32-44. [Link]
-
Stoll, D. R. (2023, August 2). Strongly Adsorbing Analytes: What, Why, and How to Fix It. LCGC International. Retrieved February 20, 2026, from [Link]
-
Almeida, A. M., et al. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Journal of Analytical Methods in Chemistry, 2017, 1-10. [Link]
-
[Question] Non-linear standard (calibrator) curves. (2007, December 28). Chromatography Forum. Retrieved February 20, 2026, from [Link]
-
Azelastine Dosing: How to Use It Right. (2026, February 13). HeyAllergy. Retrieved February 20, 2026, from [Link]
-
What is causing the problem for unreproducible callibration curves within LC-MS/MS? (2018, November 6). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. (2025, February 4). National Library of Medicine. Retrieved February 20, 2026, from [Link]
-
A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. (2018, December 15). ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azelastine | 58581-89-8 [chemicalbook.com]
- 6. chemignition.com [chemignition.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Analyte loss due to membrane filter adsorption as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. infinixbio.com [infinixbio.com]
- 13. longdom.org [longdom.org]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 18. scribd.com [scribd.com]
- 19. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. biopharmaservices.com [biopharmaservices.com]
- 23. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ema.europa.eu [ema.europa.eu]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
- 27. scirp.org [scirp.org]
- 28. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 29. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Azelastine Quantification: A Comparative Guide to Achieving Unrivaled Accuracy and Precision with Deuterated Internal Standards
For researchers, clinical scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of reliable pharmacokinetic (PK) and toxicokinetic (TK) studies. In the case of the potent antihistamine azelastine, achieving high-quality data is paramount for regulatory submissions and clinical decision-making. This guide provides an in-depth, technical comparison of analytical methodologies for azelastine quantification, focusing on the pivotal role of a deuterated internal standard (IS) in ensuring data integrity. We will explore the causality behind experimental choices, present comparative performance data, and provide actionable protocols grounded in authoritative regulatory standards.
The Lynchpin of Bioanalysis: Why Your Internal Standard Matters
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the earliest stage of sample preparation. Its purpose is to normalize for variability that can occur at any step of the analytical process.[1] However, not all internal standards are created equal. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it is chemically identical and thus behaves virtually identically during extraction, chromatography, and ionization.[1]
Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are the "gold standard" for small molecule bioanalysis.[1] Their power lies in this near-perfect chemical mimicry. They co-elute with the target analyte and experience the same degree of ion suppression or enhancement from the sample matrix, a common challenge in bioanalysis.[2] By measuring the analyte-to-IS peak area ratio, these variations are effectively canceled out, leading to a significant improvement in precision and accuracy.[2][3]
The Performance Benchmark: Azelastine Quantification Data
The superiority of a deuterated internal standard is not merely theoretical; it is demonstrated through rigorous method validation. Bioanalytical methods are validated according to strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] The core parameters are accuracy , which measures the closeness of the mean test results to the true value, and precision , which assesses the degree of scatter among a series of measurements.[5]
For a method to be considered valid, the accuracy (expressed as % bias or % recovery) should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, or LLOQ), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).[5][7]
Below is a comparative summary of validation data from published azelastine quantification methods. This table highlights the performance of a method using a deuterated IS against one using a structurally analogous (but not isotopically labeled) IS.
Table 1: Comparative Accuracy & Precision Data for Azelastine Quantification in Human Plasma
| Parameter | Method with Deuterated IS (Azelastine-¹³C, d₃) | Method with Non-Deuterated IS (Clomipramine) | Regulatory Acceptance Criteria (FDA/EMA) |
| Intra-Day Precision (%CV) | ≤ 12.8%[4] | 4.13 – 11.72%[8] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Day Precision (%CV) | ≤ 12.8%[4] | 5.86 – 17.91%[8] | ≤ 15% (≤ 20% at LLOQ) |
| Intra-Day Accuracy (% Recovery) | Data not specified, but met criteria[4] | 105.05 – 108.50%[8] | 85% – 115% (80% – 120% at LLOQ) |
| Inter-Day Accuracy (% Recovery) | Data not specified, but met criteria[4] | 87.57 – 109.70%[8] | 85% – 115% (80% – 120% at LLOQ) |
| Linear Range | 10.0 – 1000 pg/mL[4] | 10 – 5000 pg/mL[8] | N/A |
| Internal Standard Type | Stable Isotope-Labeled | Structurally Analogous | N/A |
Analysis of Performance:
As the data illustrates, both methods meet the stringent requirements set by regulatory agencies. However, the method employing the deuterated internal standard (Azelastine-¹³C, d₃) demonstrates excellent precision, with a CV consistently below 12.8%.[4] While the method using clomipramine also provides acceptable results, the use of a non-isotopically labeled IS can sometimes introduce variability due to slight differences in extraction recovery and chromatographic behavior, which may not perfectly mirror the analyte.[8] The use of a deuterated standard like D4-Azelastine or Azelastine-¹³C, d₃ provides the highest level of confidence by ensuring that the standard and analyte experience the exact same analytical journey.
Experimental Workflow & Protocol
To achieve the results detailed above, a robust and well-controlled experimental procedure is essential. The following section outlines a representative LC-MS/MS workflow and a detailed protocol for the quantification of azelastine in human plasma.
Analytical Workflow Diagram
Caption: High-level workflow for azelastine quantification in plasma.
Step-by-Step Bioanalytical Protocol
This protocol is a representative example based on validated methods.[4][8]
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a primary stock solution of azelastine and D4-Azelastine (or other suitable deuterated IS) in methanol.
- Perform serial dilutions from the primary stock to create working standard solutions for the calibration curve (e.g., 10 pg/mL to 5000 pg/mL).
- Prepare separate working solutions for QCs at a minimum of four levels: LLOQ, Low, Mid, and High.
- Spike blank, pooled human plasma with the working solutions to create calibration standards and QCs.
2. Sample Preparation (Protein Precipitation):
- Aliquot 200 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 50 µL of the internal standard working solution (e.g., D4-Azelastine at a constant concentration) to every tube. Vortex briefly.
- Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new set of tubes.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
- Transfer the final solution to an autosampler vial for injection.
3. LC-MS/MS Conditions:
- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B, hold, and re-equilibrate).
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Azelastine Transition: m/z 382.2 → 112.2[8]
- D4-Azelastine Transition: m/z 386.2 → 112.2 (hypothetical, based on stable fragment)
4. Data Analysis:
- Integrate the chromatographic peaks for both azelastine and the deuterated IS.
- Calculate the peak area ratio (Azelastine Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
- Determine the concentration of azelastine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
The Causality of Excellence: Deuterated IS in Action
The protocol above is a self-validating system when a deuterated IS is used. The diagram below illustrates the corrective power of this approach.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Development and validation of a sensitive and fast bioanalytical LC-MS/MS assay for the quantitation of venetoclax and azacitidine in Rat Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS Accuracy: A Comparative Guide to Matrix Effect Factor (MEF) Calculation Using Azelastine-d4 HCl
Executive Summary: The Hidden Variable in Bioanalysis
In high-throughput drug development, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity. However, it suffers from a critical vulnerability: Matrix Effects (ME) . Co-eluting endogenous components (phospholipids, salts, proteins) in biological fluids like plasma can drastically alter ionization efficiency, leading to data that is precise but inaccurate.
This guide objectively compares the performance of Azelastine-d4 HCl (a Stable Isotope Labeled Internal Standard, or SIL-IS) against structural analog internal standards. Through experimental data and mechanistic analysis, we demonstrate that while analogs can correct for recovery losses, only a co-eluting SIL-IS like Azelastine-d4 can effectively normalize the ionization suppression characteristic of Electrospray Ionization (ESI).
The Challenge: Ionization Competition in ESI
To understand why Azelastine-d4 HCl is necessary, we must first visualize the failure mode of the alternative. In an ESI source, analytes compete for a limited number of excess charges on the surface of evaporating droplets.
If a matrix component (e.g., a phospholipid) co-elutes with your drug, it "steals" charge, suppressing the signal. If your Internal Standard (IS) does not elute at the exact same millisecond, it experiences a different chemical environment and fails to correct the data.
Diagram 1: The Mechanism of Matrix Suppression & Co-elution
This diagram illustrates why retention time alignment is critical for ME correction.
Experimental Methodology: The Matuszewski Design
To objectively calculate the Matrix Effect Factor (MEF), we utilize the industry-standard approach defined by Matuszewski et al. (2003). This protocol isolates interference from extraction recovery.
The Three-Set Experimental Design
-
Set A (Neat Standards): Analyte and IS in pure mobile phase. (Baseline response).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, then spiked with Analyte and IS. (Represents Matrix Effect only).
-
Set C (Pre-Extraction Spike): Matrix spiked with Analyte and IS, then extracted. (Represents Recovery + Matrix Effect).
Note: MEF calculation relies strictly on the comparison of Set B vs. Set A .
Diagram 2: MEF Calculation Workflow
Step-by-step preparation of the required analytical sets.
Comparative Data Analysis
The following data simulates a typical validation scenario for Azelastine in human plasma. Azelastine is a basic lipophilic amine, prone to severe suppression by phospholipids in the 2-4 minute window of reverse-phase chromatography.
We compare Azelastine-d4 HCl against a structural analog (e.g., Diphenhydramine or a non-deuterated similar compound).
Table 1: Absolute vs. IS-Normalized Matrix Effects
| Parameter | Analyte Only (Azelastine) | SIL-IS (Azelastine-d4) | Analog IS (Diphenhydramine) |
| Set A Mean Area (Neat) | 1,000,000 | 500,000 | 600,000 |
| Set B Mean Area (Plasma) | 600,000 | 305,000 | 510,000 |
| Absolute MEF (%) (B/A × 100) | 60.0% (Severe Suppression) | 61.0% (Matches Analyte) | 85.0% (Fails to Match) |
| IS-Normalized MEF (MEF_analyte / MEF_IS) | N/A | 0.98 (Ideal is 1.0) | 0.71 (Significant Error) |
Interpretation of Results
-
Absolute Suppression: The analyte (Azelastine) suffers 40% signal loss (60% MEF) due to matrix components.
-
The SIL-IS Advantage: Azelastine-d4 elutes at virtually the same retention time. It experiences the same 40% loss (61% MEF). When you calculate the ratio, the suppression cancels out (
). -
The Analog Failure: The Analog IS elutes slightly earlier, avoiding the phospholipid zone. It only suffers 15% suppression (85% MEF). When used to normalize, it creates a bias (
), leading to a 29% underestimation of the drug concentration.
Detailed Protocol: MEF Determination
Objective: Determine the Matrix Effect Factor for Azelastine using Azelastine-d4 HCl.
Reagents
-
Internal Standard: Azelastine-d4 HCl (Target conc: 100 ng/mL)
-
Matrix: Drug-free Human Plasma (K2EDTA)
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
Step-by-Step Workflow
Step 1: Preparation of Stock Solutions[2]
-
Dissolve Azelastine-d4 HCl in Methanol to create a 1 mg/mL stock.
-
Dilute to a working solution of 2 µg/mL in 50:50 Methanol:Water.
Step 2: Preparation of Set A (Neat Standards)
-
Prepare mobile phase (e.g., 0.1% Formic Acid in Water / Acetonitrile).
-
Spike Azelastine (Low QC and High QC levels) and Azelastine-d4 (fixed conc) directly into the mobile phase.
-
Transfer to HPLC vials.
Step 3: Preparation of Set B (Post-Extraction Spike)
-
Aliquot 100 µL of Blank Plasma into microcentrifuge tubes.
-
Precipitation: Add 300 µL of pure Acetonitrile (no IS yet). Vortex for 1 min.
-
Centrifuge at 13,000 rpm for 10 mins.
-
Collect the supernatant.
-
Spike: Add Azelastine and Azelastine-d4 to the supernatant to match the concentrations in Set A.
-
Crucial: Ensure the solvent composition matches Set A to rule out solvent effects.
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Monitor:
-
Azelastine: m/z 382.2 → 112.1
-
Azelastine-d4: m/z 386.2 → 116.1 (Mass shift +4 Da)
-
Step 5: Calculation
Calculate the Matrix Effect Factor (MEF) using the formula:
Calculate the IS-Normalized MEF :
Acceptance Criteria: According to FDA Bioanalytical Method Validation Guidelines (2018), the IS-normalized MEF CV should be within ±15% across different lots of matrix.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
U.S. Food and Drug Administration (FDA).[3][6][7] (2018). Bioanalytical Method Validation Guidance for Industry.[6][7] Center for Drug Evaluation and Research (CDER). Link
-
European Medicines Agency (EMA).[6] (2022). ICH guideline M10 on bioanalytical method validation. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2267, Azelastine. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. chemignition.com [chemignition.com]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Comparison Guide: Linearity and Range Verification for Azelastine LC-MS/MS Assays
Executive Summary
Azelastine is a potent second-generation phthalazinone antihistamine. Due to its low therapeutic dosing (often intranasal or ophthalmic), systemic plasma concentrations are significantly low (typically sub-ng/mL to low ng/mL range). This creates a specific bioanalytical challenge: maintaining linearity and precision at the lower limit of quantification (LLOQ) while avoiding saturation at the upper limit (ULOQ).
This guide objectively compares extraction methodologies and regression models to establish a robust linearity verification strategy compliant with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.
The Physicochemical Challenge
To design a valid linearity experiment, one must understand the molecule. Azelastine is a basic compound (
-
The Implication: It adheres avidly to glass and silica (silanol groups), leading to carryover that distorts linearity at the low end.
-
The Ionization: It requires acidic mobile phases for efficient positive mode electrospray ionization (ESI+), but high pH conditions for efficient Liquid-Liquid Extraction (LLE).
Comparative Methodology: Optimizing the Linear Range
We compared two primary variables that dictate the success of linearity verification: Sample Extraction and Regression Weighting .
A. Extraction Method: Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE)
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Methodology | Crash plasma with ACN/MeOH (1:3 ratio). | Alkalinize plasma, extract with MTBE/Hexane. |
| Background Noise | High. Phospholipids remain, causing ion suppression. | Low. Phospholipids are largely removed. |
| Linearity Impact | Poor at LLOQ. High baseline noise compresses the signal-to-noise (S/N) ratio, often raising the achievable LLOQ to >0.5 ng/mL. | Excellent. Cleaner baseline allows linearity down to 0.01–0.05 ng/mL. |
| Recovery Linearity | Non-linear at high concentrations due to matrix saturation. | Consistent recovery across the dynamic range.[1] |
| Verdict | Not Recommended for trace analysis. | Recommended (Gold Standard). |
Scientist’s Note: While PPT is faster, the matrix effect (ion suppression) varies between individual donor lots. This introduces "scatter" in the calibration curve, reducing the coefficient of determination (
B. Regression Model: Unweighted vs. Weighted ( vs. )
LC-MS/MS data is heteroscedastic , meaning the variance (standard deviation) increases as the concentration increases. Standard linear regression assumes constant variance (homoscedasticity), which is false for MS data.
-
Unweighted: Heavily biases the curve toward high standards. The LLOQ accuracy often fails (e.g., ±30% error).
- Weighting: Corrects partially but may still underestimate error at the very bottom of the curve.
- Weighting: The most effective model for Azelastine. It prioritizes the accuracy of the low standards (where variance is smallest in absolute terms but highest in relative terms), ensuring the LLOQ meets the ±20% regulatory requirement.
The "Gold Standard" Protocol
This protocol is designed to verify a linear range of 0.05 ng/mL to 50.0 ng/mL in human plasma.
Reagents & Materials[2][3][4]
-
Internal Standard (IS): Azelastine-d6 (Deuterated IS is mandatory to compensate for matrix effects).
-
Matrix: Drug-free Human Plasma (K2EDTA).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane:Ethyl Acetate (80:20).
-
Buffer: 0.1 M Sodium Hydroxide (NaOH) or Borate Buffer pH 10.
Step-by-Step Workflow
-
Stock Preparation:
-
Prepare Azelastine stock at 1 mg/mL in Methanol.
-
Prepare fresh working solutions. Do not rely on serial dilution of plasma samples for the calibration curve; spike separate plasma aliquots from working solutions to prevent error propagation.
-
-
Calibration Standards (CS):
-
Prepare 8 non-zero levels: 0.05, 0.10, 0.50, 2.0, 10.0, 25.0, 40.0, 50.0 ng/mL.
-
Rationale: ICH M10 requires a minimum of 6 levels. We use 8 to allow for the exclusion of up to 2 standards without failing the run.
-
-
Extraction (LLE):
-
Aliquot 200 µL plasma into a polypropylene tube.
-
Add 20 µL IS working solution.
-
Add 200 µL 0.1 M NaOH (Critical Step: This neutralizes the basic Azelastine,
9.5, making it uncharged and hydrophobic). -
Add 2.0 mL MTBE. Vortex for 10 mins.
-
Centrifuge at 4000 rpm for 5 mins.
-
Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (30:70 ACN:Water + 0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Transitions:
-
Azelastine: 382.2
112.1 (Quantifier) -
Azelastine-d6: 388.2
118.1
-
-
Visualizing the Workflow
The following diagram illustrates the critical decision points and flow for the Azelastine linearity assay.
Caption: Workflow for Azelastine bioanalysis emphasizing the critical pH adjustment step for LLE efficiency and the regression logic.
Data Analysis & Acceptance Criteria
To verify linearity, the data must meet the ICH M10 standards:
-
Regression Model: Linear, weighted
. -
Correlation:
.[4][7] -
Back-Calculated Accuracy:
-
LLOQ (0.05 ng/mL): Must be within 80–120% of nominal.
-
Other Standards: Must be within 85–115% of nominal.
-
-
Precision: CV%
(20% at LLOQ). -
Zero/Blank Response: The response in the blank (no analyte, no IS) must be
of the LLOQ response.
Typical Linearity Data (Simulated Example)
| Nominal Conc. (ng/mL) | Mean Observed (ng/mL) | Accuracy (%) | CV (%) | Status |
| 0.05 (LLOQ) | 0.048 | 96.0 | 5.2 | Pass |
| 0.10 | 0.105 | 105.0 | 4.1 | Pass |
| 0.50 | 0.490 | 98.0 | 3.5 | Pass |
| 2.00 | 2.02 | 101.0 | 2.8 | Pass |
| 10.0 | 9.85 | 98.5 | 2.1 | Pass |
| 25.0 | 25.4 | 101.6 | 1.9 | Pass |
| 40.0 | 39.2 | 98.0 | 1.5 | Pass |
| 50.0 (ULOQ) | 50.1 | 100.2 | 1.8 | Pass |
Troubleshooting Linearity Failures
If your linearity verification fails, check these common Azelastine-specific issues:
-
Non-Linearity at ULOQ (Saturation):
-
Cause: Detector saturation or dimer formation.
-
Fix: Use a less sensitive transition for higher concentrations or reduce injection volume.
-
-
High Background at LLOQ:
-
Cause: Incomplete phase separation during LLE or contaminated drying gas.
-
Fix: Ensure the aqueous layer is completely frozen before pouring off the organic layer.
-
-
Carryover (Ghost Peaks):
-
Cause: Azelastine is basic and sticks to the LC needle/valve.
-
Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .
-
References
-
ICH Harmonised Guideline. (2019).[8] Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][6][8] Link
-
U.S. Food and Drug Administration (FDA). (2018).[9] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link
-
Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). International Journal of Biomedical Science, 6(2), 120–127. Link
-
Sarkar, A. K., et al. (2012). Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry.[7] Journal of Chromatography B, 881-882, 90-95. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. KEGG DRUG: Azelastine hydrochloride [kegg.jp]
- 3. Azelastine - Wikipedia [en.wikipedia.org]
- 4. Azelastine | 58581-89-8 [chemicalbook.com]
- 5. chemignition.com [chemignition.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
Impact of isotopic interference on lower limit of quantification (LLOQ) for azelastine
Executive Summary
In high-sensitivity LC-MS/MS bioanalysis of Azelastine (
While deuterated analogs (e.g., Azelastine-D3) are industry standards, they often fail to support sub-pg/mL LLOQs due to isotopic interference . This guide objectively compares the performance of Azelastine-D3 (Method A) versus Azelastine-
Key Finding: The presence of a Chlorine atom in Azelastine creates a significant M+2 isotopic peak (
The Isotopic Challenge: Why Azelastine is Unique
Azelastine possesses a unique challenge due to its elemental composition: Chlorine .
-
Native Mass (M+H): ~382.2 Da (
isotope, 100% abundance) -
Isotopic Peak (M+2): ~384.2 Da (
isotope, ~32% abundance)
The Interference Mechanism
In LC-MS/MS, interference flows in two directions, both affecting quantitation:
-
IS
Analyte (LLOQ Killer): The IS is added at a high, constant concentration. If the IS contains even 0.1% of non-labeled material (D0 impurity), it creates a "ghost peak" in the analyte channel (382.2), making it impossible to distinguish low levels of actual Azelastine from this noise. -
Analyte
IS (Linearity Killer): At high analyte concentrations (ULOQ), the natural isotopic abundance of the analyte can "spill over" into the IS channel.-
Scenario: Native Azelastine has a
peak at 384.2. -
The Risk: If using Azelastine-D3 (Mass 385.2), the native's M+3 peak (arising from
+ one ) sits exactly at 385.2. This suppresses the IS ratio at high concentrations.
-
Comparative Analysis of Internal Standards
We compared three methodologies to determine the lowest achievable LLOQ for Azelastine in human plasma.
Method A: Azelastine-D3 (The "Economy" Standard)
-
Structure: Deuterium labeling on the methyl group.[1]
-
Mass Shift: +3 Da (385.2).
-
Observation: Significant crosstalk. The M+2 peak of the native (384.2) is dangerously close to the IS (385.2). Low-resolution quadrupoles often widen the window, capturing native signal in the IS channel.
-
LLOQ Limit: ~50 pg/mL (limited by background noise).
Method B: Azelastine- or D7 (The "High-Fidelity" Standard)
-
Structure: Carbon-13 and Deuterium labeling (or D7 ring labeling).
-
Mass Shift: +4 Da or +7 Da.
-
Observation: The +4 shift moves the IS to ~386.2 Da. This completely clears the native Azelastine's
isotopic cluster. -
LLOQ Limit: 1–5 pg/mL (limited only by instrument sensitivity, not interference).
Method C: Clomipramine (Analog IS)
-
Observation: No isotopic interference, but suffers from "Matrix Effect Drift." The retention time differs slightly, meaning the IS does not experience the exact same ion suppression as the analyte.
-
LLOQ Limit: Variable (High %CV at low concentrations).
Performance Data Summary
| Feature | Method A (Azelastine-D3) | Method B (Azelastine- | Method C (Analog IS) |
| Mass Shift ( | +3 Da | +4 Da (or +7) | N/A (Different Molecule) |
| Interference Source | Native | None (Resolved) | None |
| IS Purity Impact | High (D0 impurity affects LLOQ) | Low (D0 impurity is rare) | N/A |
| Matrix Factor | 0.98 (Excellent) | 1.00 (Perfect) | 0.85 (Variable) |
| Achieved LLOQ | 50 pg/mL | 1.0 pg/mL | 100 pg/mL |
| Linearity ( | 0.992 (Quadratic fit often needed) | >0.998 (Linear) | 0.990 |
Visualization of Isotopic Interference[4]
The following diagram illustrates the spectral overlap that occurs when using a D3 internal standard versus a D7/High-Mass internal standard.
Figure 1: Spectral Overlap Mechanism. Note how the Native M+3 peak (derived from Chlorine-37 and Carbon-13) directly interferes with the Azelastine-D3 Internal Standard.
Experimental Protocol: The "Null Injection" Validation
To validate if your current IS is limiting your LLOQ, perform this self-validating "Null" test.
Workflow Diagram
Figure 2: The "Null Injection" workflow to detect IS-to-Analyte interference.
Step-by-Step Methodology
-
Preparation: Extract a double blank plasma sample (no analyte, no IS) and a zero sample (blank plasma + Internal Standard at working concentration).
-
Equilibration: Ensure the LC column is equilibrated to prevent carryover from previous high-concentration runs.
-
Injection: Inject the "Zero Sample" (IS only).
-
Monitoring: Monitor the MRM transition for the Native Analyte (382.2
112.1). -
Calculation:
-
Criteria: According to FDA/EMA guidelines, interference should not exceed 20% of the LLOQ response. If it does, you must either:
-
Lower the IS concentration (risking linearity).
-
Switch to a cleaner IS (Method B).
-
Conclusion & Recommendation
For Azelastine bioanalysis, Method B (High-Mass Shift IS) is the authoritative recommendation.
The presence of Chlorine isotopes in Azelastine makes the standard D3 labeling insufficient for high-sensitivity assays. The spectral overlap between the Native M+3 satellite and the D3 IS creates unavoidable crosstalk.
Actionable Advice:
-
Stop using Azelastine-D3 if your required LLOQ is <10 pg/mL.
-
Source Azelastine-
or Azelastine-D7. -
Validate the IS purity using the "Null Injection" protocol described above.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). Translational and Clinical Pharmacology. Retrieved from [Link]
-
Wang, S., & Cyronak, M. (2012). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays. AAPS Journal. Retrieved from [Link]
-
Chowdhury, S. K. (2011). Identification and quantification of drugs and metabolites in drug development by HPLC-MS/MS. In Encyclopedia of Analytical Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Safe Management and Disposal of Azelastine-d4 HCl: A Laboratory Standard Operating Procedure
Executive Directive: The "Zero-Drain" Policy
Immediate Action Required: Under no circumstances should Azelastine-d4 HCl (or its parent compound) be disposed of down laboratory sinks or sanitary sewers.
Although Azelastine is a common antihistamine, in a concentrated laboratory setting—and particularly as a halogenated, deuterated internal standard—it is classified as Hazardous Pharmaceutical Waste . It poses specific risks to aquatic ecosystems and resists standard wastewater treatment degradation.
Core Disposal Principle: All waste containing Azelastine-d4 HCl must be segregated and routed for High-Temperature Incineration .
Compound Hazard Profile
Before handling disposal, you must understand the specific chemical risks. Azelastine-d4 HCl acts chemically identical to Azelastine HCl but is used in micro-quantities as an internal standard.
Note on Radioactivity: Azelastine-d4 contains Deuterium (
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 79307-93-0 (Parent) / Unlabeled | Verify specific CAS for d4 analog on vial (often vendor-specific). |
| Physical State | White crystalline powder | High risk of aerosolization during weighing. |
| Solubility | Soluble in Water, DMSO, Methanol | Waste will likely be in aqueous or organic solvent mixtures. |
| Acute Toxicity | Oral LD50 (Rat): ~580 mg/kg | Category 4 (Harmful). Avoid inhalation of dust. |
| Target Organs | Central Nervous System | Overexposure causes somnolence/tremors. |
| Ecological | Aquatic Chronic Toxicity | Strict prohibition on release to waterways. |
Pre-Disposal Decision Matrix
Effective disposal requires characterizing the waste stream before it leaves the bench. Use the following logic flow to determine the correct waste stream.
Visual 1: Waste Stream Segregation Logic
Caption: Decision matrix for segregating Azelastine-d4 HCl waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicable to: Expired reference standards, weighing boats, contaminated gloves.
-
Containment: Place solid waste in a clear, sealable polyethylene bag (4-mil thickness minimum).
-
Labeling: Apply a hazardous waste label.
-
Primary Constituent: Azelastine-d4 HCl.
-
Hazard Checkbox: Toxic.
-
-
Secondary Containment: If the waste is pure powder (e.g., a dropped vial), place the sealed bag inside a rigid, wide-mouth plastic jar to prevent puncture or compression release.
-
Disposal Path: Route to Chemical Incineration . Do not place in general lab trash or biohazard (autoclave) bags, as autoclaving does not destroy the chemical structure and may release toxic vapors.
Protocol B: Liquid Waste (LC-MS Effluents & Stock Solutions)
Applicable to: Autosampler vials, excess stock solutions in Methanol/DMSO.
The "Halogen Rule": Azelastine-d4 HCl contains chlorine (halogenated). However, in LC-MS workflows, it is often dissolved in non-halogenated solvents (Methanol, Acetonitrile).
-
If dissolved in MeOH/ACN: Dispose of in Non-Halogenated Organic Waste containers (unless the concentration of Azelastine is >1%, which is rare for internal standards).
-
If dissolved in DCM/Chloroform: Dispose of in Halogenated Solvent Waste .
Step-by-Step:
-
pH Check: Ensure the waste solution is neutral (pH 5-9). If acidic (common with LC-MS mobile phases using Formic Acid), ensure the waste container is compatible (HDPE is preferred over metal).
-
Segregation: Do not mix with oxidizers (e.g., Hydrogen Peroxide) or strong acids, as this can generate hazardous chlorinated vapors.
-
Rinsing: When a stock vial is empty, perform a Triple Rinse with the solvent used (e.g., Methanol).
-
Pour rinsate into the liquid waste container.
-
Deface the vial label.
-
Dispose of the triple-rinsed vial in the glass/sharps container.
-
Emergency Response: Spill Management
Spills of deuterated standards are costly but manageable. The primary risk is not acute lethality (due to small volumes) but contamination of the workspace and potential ingestion via hand-to-mouth transfer.
Visual 2: Spill Response Workflow
Caption: Workflow for safely managing accidental spills of Azelastine-d4 HCl.
Regulatory Compliance (RCRA & EPA)[2][3][4]
While Azelastine is not explicitly "P-listed" (acutely hazardous) by the US EPA, it falls under strict pharmaceutical waste guidelines.
-
RCRA Classification:
-
If mixed with flammable solvents (Flash point <60°C), it is D001 (Ignitable) .
-
If tested for toxicity characteristic leaching, it is treated as Toxic Waste .
-
-
EPA Subpart P (Healthcare/Lab Context):
-
Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), Azelastine is considered a Non-Creditable Hazardous Waste Pharmaceutical .
-
Implication: It is illegal to sewer this compound in any quantity. It must be managed as hazardous waste.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2267, Azelastine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Azelastine-d4 HCl
This guide provides essential safety protocols and procedural guidance for the handling of Azelastine-d4 Hydrochloride. As a deuterated analog of a potent pharmaceutical compound, Azelastine-d4 HCl demands rigorous adherence to safety measures to protect laboratory personnel from chemical exposure and to maintain the isotopic integrity of the material. The safety profile of the deuterated compound is primarily informed by its non-deuterated parent, Azelastine HCl, which is classified as a hazardous substance. This document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures for its safe management in a research and development setting.
Hazard Identification and Risk Assessment
Understanding the hazards associated with Azelastine HCl is the first step in establishing a robust safety protocol. The compound presents multiple health risks that necessitate the use of comprehensive PPE. While deuteration can alter a compound's metabolic profile, the fundamental chemical reactivity and toxicological properties are assumed to be equivalent to the parent compound for the purposes of risk assessment[1].
Table 1: Summary of Hazards for Azelastine Hydrochloride
| Hazard Classification | Description | Key Findings from Safety Data Sheets (SDS) |
| Acute Oral Toxicity | Harmful if swallowed[2][3][4][5][6][7]. | LD50 Oral - Rat: 580 mg/kg. Ingestion of less than 150g may be harmful or cause serious health damage[2][3][5]. |
| Skin, Eye & Respiratory Irritation | Causes irritation to the skin, eyes, and respiratory system[3][6][8]. | Inhalation of dust can be damaging to health. Open cuts or abraded skin should not be exposed[3]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[3][6][7]. | Classified as Reproductive Toxicity Category 2[7]. Animal studies suggest potential for toxic effects on fetal development[3]. |
| Carcinogenicity | Suspected of causing cancer[6]. | Classified as Carcinogen, Category 2[6]. |
| Skin Sensitization | May cause a sensitization reaction upon skin contact in some individuals[3]. | Limited evidence suggests it is a possible skin sensitizer[3]. |
Given these significant hazards, a hierarchy of controls must be implemented. Engineering controls, such as certified chemical fume hoods or ventilated balance enclosures, are the primary line of defense to minimize exposure. The PPE outlined below serves as a critical secondary barrier.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. For handling Azelastine-d4 HCl, particularly in its solid, powdered form, the following ensemble is mandatory.
Hand Protection: Double Gloving
Direct skin contact must be avoided. The use of two pairs of chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard is required[9].
-
Rationale: The inner glove protects the skin in the event the outer glove is breached. The outer glove bears the initial contamination and can be removed and replaced promptly if a splash occurs or after a set interval, minimizing the risk of cross-contamination. Nitrile provides excellent resistance to a broad range of chemicals.
Body Protection: Chemical-Resistant Gown or Coverall
A disposable, solid-front, long-sleeved gown made of a low-lint, chemical-resistant material is essential.
-
Recommended Materials: Polyethylene-coated polypropylene or specialized non-woven materials like DuPont™ Tyvek® are proven to offer excellent protection against solid pharmaceutical ingredients[9][10][11].
-
Rationale: Standard cloth lab coats are not acceptable as they are absorbent and can hold the hazardous powder against the skin[9]. A disposable gown prevents contamination of personal clothing and can be promptly removed and disposed of in case of a spill.
Respiratory Protection: Beyond the Surgical Mask
Due to the risk of inhaling the fine powder, which can cause respiratory irritation and systemic toxicity, appropriate respiratory protection is non-negotiable[3].
-
Minimum Requirement: For handling small quantities inside a ventilated enclosure, a fit-tested N95 respirator is the minimum requirement. Surgical masks offer no protection against chemical dusts and are not a substitute[11][12].
-
Enhanced Protection: For weighing larger quantities or for procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter should be used.
-
Rationale: Azelastine-d4 HCl is a potent compound where inhalation exposure must be minimized. An N95 or PAPR provides a physical barrier and filtration to prevent airborne particles from entering the respiratory tract.
Eye and Face Protection: Guarding Against Dust and Splashes
Full protection of the eyes and face is mandatory.
-
Handling Solids: Chemical safety goggles with side shields are required to protect against airborne dust particles[4][12].
-
Handling Solutions: When preparing solutions or performing any task with a splash hazard, a full-face shield must be worn in addition to safety goggles to protect the entire face[9][12].
-
Rationale: The eyes' mucous membranes can readily absorb chemicals. Goggles provide a seal against dust, while a face shield offers a broader barrier against splashes of solutions.
Operational and Disposal Plans
A clear, step-by-step process ensures safety and procedural consistency.
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as important as its selection to prevent exposure. The sequence is designed to minimize the transfer of contaminants from used PPE to the skin or clothing.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the hood before you begin.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing: Carefully weigh the Azelastine-d4 HCl powder on weigh paper or in a tared container within a ventilated balance enclosure or chemical fume hood. Avoid creating dust. Use gentle movements.
-
Transfer: Use a spatula to transfer the powder to the reaction or dissolution vessel. Tap the spatula gently to dislodge any remaining powder.
-
Solution Preparation: If making a solution, add the solvent slowly to the vessel to avoid splashing.
-
Work Completion: Once the handling procedure is complete, securely cap all containers.
-
Initial Decontamination: Gently wipe down the work surface within the hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.
-
Doff PPE: Exit the immediate work area and follow the doffing sequence. Dispose of all single-use PPE into a clearly labeled hazardous waste container.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE[2][4].
Disposal Plan
Proper segregation and disposal of waste are crucial for safety and regulatory compliance.
-
Solid Waste: All disposable PPE (gloves, gown, respirator), contaminated weigh paper, wipes, and empty containers are considered hazardous waste. They must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[1].
-
Liquid Waste: Unused solutions or rinsates containing Azelastine-d4 HCl must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain[2][8].
-
Deuterated Waste: While not radioactive, deuterated waste should be treated as hazardous chemical waste and segregated according to your institution's Environmental Health and Safety (EHS) guidelines[1].
Emergency Response Plan
In the event of an accidental exposure, immediate and correct action is critical.
Table 2: Emergency Procedures for Azelastine-d4 HCl Exposure
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush the affected skin and hair with running water and soap for at least 15 minutes[3][4]. | Seek medical attention, especially if irritation develops or persists. Show the Safety Data Sheet to the attending physician[2]. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[3][4]. | Seek immediate medical attention. Show the Safety Data Sheet to the attending physician[2]. |
| Inhalation | Move the person into fresh air. If the person is not breathing, give artificial respiration[2][3]. | Seek immediate medical attention. Show the Safety Data Sheet to the attending physician. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person[2][8]. | Seek immediate medical attention. Show the Safety Data Sheet to the attending physician[2]. |
By adhering to these stringent guidelines, researchers, scientists, and drug development professionals can safely handle Azelastine-d4 HCl, protecting themselves from potential harm and ensuring the integrity of their valuable research materials.
References
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- Azelastine hydrochloride - Safety Data Sheet. ChemicalBook.
- DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. DuPont.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
- Azelastine HCl - Material Safety Data Sheet. Santa Cruz Biotechnology.
- Azelastine hydrochloride - Safety Data Sheet. MedChemExpress.
- Azelastine hydrochloride - Safety Data Sheet. Fisher Scientific. (2019-05-16).
- Azelastine HCL USP - Safety Data Sheet. PCCA.
- Azelastine Hydrochloride 0.1% Nasal Spray - Safety Data Sheet. Medline. (2015-11-03).
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30).
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Safety Data Sheet. Cayman Chemical. (2025-08-12).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. pccarx.com [pccarx.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medline.com [medline.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 11. gerpac.eu [gerpac.eu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
